molecular formula C8H6ClNS B102616 2-Chloro-6-Methylphenyl Isothiocyanate CAS No. 19241-34-0

2-Chloro-6-Methylphenyl Isothiocyanate

Cat. No.: B102616
CAS No.: 19241-34-0
M. Wt: 183.66 g/mol
InChI Key: MLQPKPCDKLACIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylphenyl isothiocyanate is a valuable chemical intermediate in advanced pharmaceutical research, particularly in the synthesis of targeted therapeutic agents. Its primary research application is in the construction of complex molecules that serve as active pharmaceutical ingredients (APIs). Recent studies have explored its role in the development of compounds with specific protein-inhibiting properties . A significant and well-documented application is its use as a key precursor in the synthetic pathway of Dasatinib , a potent tyrosine kinase inhibitor used in cancer treatment research. The compound's reactivity, conferred by the isothiocyanate functional group, allows researchers to efficiently build molecular scaffolds with precision, facilitating the study of structure-activity relationships (SAR) in drug discovery . This makes it an essential tool for chemists and biochemists working in medicinal chemistry and pre-clinical drug development. Its utility underscores its importance in creating novel compounds for investigating new therapeutic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQPKPCDKLACIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395657
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-34-0
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-6-Methylphenyl Isothiocyanate

Abstract

This compound is a substituted aromatic isothiocyanate that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive isothiocyanate group ortho to both a chlorine atom and a methyl group, dictates its chemical reactivity and potential biological activity. This document provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, reactivity profile, and relevant experimental protocols. Furthermore, it explores the compound's interaction with biological systems, highlighting a key signaling pathway, and outlines essential safety and handling procedures.

Chemical and Physical Properties

This compound is an organic compound characterized by an isothiocyanate functional group attached to a 2-chloro-6-methylphenyl ring.[1] This substitution pattern contributes to its specific reactivity and physical properties.[1] The compound is typically a colorless to yellow or brown liquid with a pungent odor characteristic of isothiocyanates.[1] It exhibits good solubility in common organic solvents but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-Chloro-2-isothiocyanato-3-methylbenzeneChemSpider
Synonyms This compound[1]
CAS Number 19241-34-0[1]
Molecular Formula C₈H₆ClNS[1]
Molecular Weight 183.66 g/mol [1]
Appearance Colorless to yellow/brown liquid[1]
Boiling Point Est. 240-250 °C (Atm. pressure)Estimated based on analogs[2]
Density Est. 1.2-1.3 g/mL at 25 °CEstimated based on analogs[3]
Solubility Soluble in organic solvents; limited in water[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / WavenumberNotes
¹H-NMR Ar-H (Aromatic Protons)δ 7.0 - 7.5 ppmThe three protons on the aromatic ring will appear as a complex multiplet pattern.
-CH₃ (Methyl Protons)δ ~2.3 - 2.5 ppmSinglet, shifted downfield due to the aromatic ring.
¹³C-NMR -N=C =S (Isothiocyanate)δ ~130 - 140 ppmThis peak is often broad and can be of low intensity due to quadrupolar relaxation and the dynamics of the NCS group.[4]
Ar-C (Aromatic Carbons)δ ~125 - 140 ppmMultiple peaks corresponding to the six carbons of the benzene ring.
-CH₃ (Methyl Carbon)δ ~18 - 22 ppmA single peak for the methyl carbon.
IR Spectroscopy -N=C=S Stretch (asymm.)2000 - 2200 cm⁻¹Very strong, sharp, and characteristic absorption band for the isothiocyanate group.[5]
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹Medium to weak absorption.[6]
C-H Stretch (Alkyl)2850 - 3000 cm⁻¹Medium to weak absorption from the methyl group.[6]
C=C Stretch (Aromatic)~1450 - 1600 cm⁻¹Multiple medium to strong bands.[5]
C-Cl Stretch~700 - 800 cm⁻¹Medium to strong absorption.

Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making the compound a versatile building block in organic synthesis.

Nucleophilic Addition Reactions

The primary reaction pathway involves the addition of nucleophiles across the C=N or C=S bond. This reactivity is fundamental to its use in synthesizing a variety of heterocyclic compounds and substituted thioureas, which are often investigated for their pharmacological properties.

  • Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate to form the corresponding N,N'-disubstituted thioureas. This is one of the most common applications of isothiocyanates.

  • Reaction with Alcohols and Thiols: Alcohols and thiols can add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.

  • Reaction with Hydrazines: Reaction with hydrazine and its derivatives leads to the formation of thiosemicarbazides, which are precursors to various five-membered heterocyclic rings.

Below is a diagram illustrating the general reactivity of the isothiocyanate group.

Caption: General reaction of an isothiocyanate with a nucleophile.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and a representative reaction of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent. The starting material, 2-chloro-6-methylaniline, is commercially available.

Materials:

  • 2-Chloro-6-methylaniline

  • Carbon disulfide (CS₂)

  • Concentrated aqueous ammonia (NH₄OH)

  • Lead(II) nitrate (Pb(NO₃)₂) or another suitable desulfurizing agent (e.g., phosgene, thiophosgene - use with extreme caution).

  • Ethanol

  • Water

  • Diethyl ether

  • Calcium chloride (CaCl₂)

  • Round-bottom flask, reflux condenser, dropping funnel, steam distillation apparatus, separatory funnel.

Procedure:

  • Formation of Dithiocarbamate Salt: In a flask cooled in an ice bath (0-10°C), dissolve 2-chloro-6-methylaniline (1 equivalent) in ethanol. To this solution, add carbon disulfide (1.5 equivalents).

  • Slowly add concentrated aqueous ammonia (1.2 equivalents) dropwise while stirring vigorously. The temperature should be maintained below 35°C.

  • A precipitate of the ammonium dithiocarbamate salt should form. Allow the mixture to stand, ideally overnight, to ensure complete precipitation.

  • Filter the crystalline salt, wash it with cold diethyl ether to remove unreacted starting materials, and air dry.

  • Decomposition to Isothiocyanate: Dissolve the dried dithiocarbamate salt in a suitable volume of cold water in a large round-bottom flask equipped for steam distillation.

  • While stirring, slowly add an aqueous solution of lead(II) nitrate (1 equivalent). A heavy precipitate of lead sulfide will form.

  • Immediately begin steam distillation. The volatile this compound will co-distill with the water.

  • Work-up and Purification: Collect the distillate in a receiving flask. The isothiocyanate will appear as an oily layer.

  • Extract the distillate with diethyl ether. Combine the organic layers and wash with a dilute acid solution (e.g., 1 M HCl) and then with water.

  • Dry the ethereal solution over anhydrous calcium chloride.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield the pure this compound.

Below is a workflow diagram for the synthesis protocol.

G start 2-Chloro-6-methylaniline step1 1. Dithiocarbamate Salt Formation start->step1 reagents1 CS₂, NH₄OH, Ethanol reagents1->step1 intermediate Ammonium Dithiocarbamate Salt step1->intermediate step2 2. Decomposition & Steam Distillation intermediate->step2 reagents2 Pb(NO₃)₂ (aq) reagents2->step2 crude Crude Product (Oily Distillate) step2->crude step3 3. Extraction with Diethyl Ether crude->step3 step4 4. Drying and Solvent Removal step3->step4 step5 5. Vacuum Distillation step4->step5 product Pure 2-Chloro-6-methylphenyl Isothiocyanate step5->product

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire the ¹H NMR spectrum. Expected signals include a multiplet in the aromatic region (7.0-7.5 ppm) and a singlet for the methyl group (~2.4 ppm).

  • Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals include multiple peaks in the aromatic region, a peak for the methyl carbon, and the characteristic (often broad) peak for the isothiocyanate carbon.[4]

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • The most prominent and diagnostic peak to identify is the strong, sharp absorption band for the asymmetric stretch of the -N=C=S group, expected between 2000 and 2200 cm⁻¹.[5]

  • Other expected bands include C-H stretches for the aromatic and methyl groups and C=C stretches for the aromatic ring.[5][6]

Biological Activity and Signaling Pathways

Isothiocyanates (ITCs) are a class of phytochemicals known for a range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive effects. A primary mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Activation of the Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription.[9] These genes encode for a suite of protective proteins, including phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 - NQO1) and antioxidant proteins (e.g., Heme oxygenase-1 - HO-1), which help protect the cell from oxidative stress and inflammation.[5]

The diagram below illustrates the activation of the Nrf2 pathway by an isothiocyanate.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1 Keap1 ITC->Keap1 Inactivates Ub Ubiquitin Degradation Keap1->Ub Promotes Nrf2_free Nrf2 Keap1->Nrf2_free Releases Nrf2_bound Nrf2 Nrf2_bound->Keap1 Bound Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2-ARE pathway by isothiocyanates.

Safety and Handling

Isothiocyanates as a class are considered hazardous compounds and should be handled with appropriate care.

  • Toxicity: Isothiocyanates are generally toxic if swallowed, inhaled, or in contact with skin.[4] They can be corrosive and cause severe skin burns and eye damage.[4] Some individuals may develop an allergic skin reaction.[4]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11] Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The compound may be moisture-sensitive.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a reactive chemical intermediate with significant potential for the synthesis of complex organic molecules. Its properties are defined by the interplay of the chloro, methyl, and isothiocyanate substituents on the aromatic ring. The high electrophilicity of the isothiocyanate carbon makes it a prime target for nucleophilic attack, enabling the construction of diverse molecular scaffolds, particularly thioureas and related heterocycles. Like other isothiocyanates, it is expected to exhibit biological activity, potentially through the modulation of cellular defense pathways such as Nrf2. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.

References

In-Depth Technical Guide to 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19241-34-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-Methylphenyl Isothiocyanate, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, reactivity, and its role in the development of targeted therapeutics, particularly as a key structural component of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides comparative data from structurally similar compounds. This information is crucial for its handling, characterization, and use in synthetic applications.

PropertyValue for this compoundComparative Data for Similar Compounds
CAS Number 19241-34-0[1]2,6-Dimethylphenyl isothiocyanate: 19241-16-8 2-Bromophenyl isothiocyanate: 13037-60-0[2]
Molecular Formula C₈H₆ClNS[3]2,6-Dimethylphenyl isothiocyanate: C₉H₉NS 2-Bromophenyl isothiocyanate: C₇H₄BrNS
Molecular Weight 183.66 g/mol [3]2,6-Dimethylphenyl isothiocyanate: 163.24 g/mol 2-Bromophenyl isothiocyanate: 214.08 g/mol [2]
Appearance Yellow to brown liquid[3]2-Bromophenyl isothiocyanate: liquid[2]
Odor Pungent[3]Methyl isothiocyanate: Sharp odor[4]
Boiling Point Not available2,6-Dimethylphenyl isothiocyanate: 247 °C (lit.) 2-Bromophenyl isothiocyanate: 257 °C/770 mmHg (lit.)[2]
Density Not available2,6-Dimethylphenyl isothiocyanate: 1.085 g/mL at 25 °C (lit.) 2-Bromophenyl isothiocyanate: 1.591 g/mL at 25 °C (lit.)[2]
Refractive Index Not available2,6-Dimethylphenyl isothiocyanate: n20/D 1.627 (lit.) 2-Bromophenyl isothiocyanate: n20/D 1.6843 (lit.)[2]
Solubility Soluble in organic solvents; limited solubility in water.[3]Methyl isothiocyanate: Readily soluble in common organic solvents.[4]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Aromatic isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric vibration of the -N=C=S group in the range of 2000-2200 cm⁻¹[5]. Other expected bands would include those for aromatic C-H and C=C stretching, and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring, and a singlet in the aliphatic region (around 2.3-2.5 ppm) for the methyl group protons.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and a characteristic, often broad, signal for the isothiocyanate carbon (-N=C=S) typically found in the 120-140 ppm region.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns of isothiocyanates often involve the loss of the NCS group or rearrangements.[4]

Synthesis of this compound

The synthesis of aryl isothiocyanates is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding aniline with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.

Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.

Materials:

  • 2-Chloro-6-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Tosyl chloride (TsCl) or another desulfurizing agent

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Desulfurization:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.

    • Stir the reaction at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound Aniline 2-Chloro-6-methylaniline Dithiocarbamate Dithiocarbamate Salt Intermediate Aniline->Dithiocarbamate CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Base Triethylamine Base->Dithiocarbamate Isothiocyanate 2-Chloro-6-Methylphenyl Isothiocyanate Dithiocarbamate->Isothiocyanate Desulfurizing_Agent Tosyl Chloride Desulfurizing_Agent->Isothiocyanate Purification Purification Isothiocyanate->Purification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Pathways cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK Src Src Kinase RTK->Src BCR_ABL BCR-ABL BCR_ABL->Src Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Src->Ras_MAPK Dasatinib Dasatinib (contains 2-Chloro-6-Methylphenyl moiety) Dasatinib->BCR_ABL Dasatinib->Src Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival JAK_STAT->Proliferation JAK_STAT->Survival

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2-Chloro-6-Methylphenyl Isothiocyanate is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of structurally related isothiocyanates (ITCs). The experimental protocols provided are representative methods used to investigate the described mechanisms for this class of compounds.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, with an isothiocyanate functional group (-N=C=S) attached.[1] Isothiocyanates are a class of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular targets, such as cysteine residues on proteins, thereby modulating various signaling pathways.

This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing parallels from extensively studied ITCs. It details potential cellular and molecular targets, outlines relevant experimental protocols for their investigation, and presents key signaling pathways in a visualized format.

Putative Anticancer Mechanism of Action

Isothiocyanates are widely recognized for their chemopreventive and therapeutic potential in oncology. The anticancer effects of ITCs are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A primary anticancer mechanism of ITCs is the induction of programmed cell death, or apoptosis, in cancer cells. This is typically achieved through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway (Mitochondrial Pathway): ITCs can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]

  • Extrinsic Pathway (Death Receptor Pathway): Some ITCs can upregulate the expression of death receptors on the cell surface, making cancer cells more susceptible to apoptosis-inducing ligands.

Cell Cycle Arrest

ITCs have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, some ITCs can induce a G2/M phase arrest, preventing cells from entering mitosis. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.

Modulation of Key Signaling Pathways

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Isothiocyanates are potent inducers of this pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This enhances the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 2-Chloro-6-Methylphenyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Reactive Oxygen Species (ROS) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Cytoprotective_Genes activates transcription Cytoprotective_Genes->ROS neutralizes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 2-Chloro-6-Methylphenyl Isothiocyanate IKK IKK Complex ITC->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with 2-Chloro-6-Methylphenyl Isothiocyanate (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

References

Spectroscopic Profile of 2-Chloro-6-Methylphenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-Methylphenyl Isothiocyanate. Due to the limited availability of published, compound-specific spectral data, this document serves as a predictive and methodological resource. It outlines the expected spectroscopic characteristics based on the analysis of its constituent functional groups and provides detailed experimental protocols for its synthesis and subsequent spectroscopic analysis. This guide is intended to equip researchers with the necessary information to synthesize, characterize, and utilize this compound in further research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, derived from established group frequencies and the analysis of structurally analogous compounds.

Table 1: Predicted FT-IR and Raman Spectroscopic Data
Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentExpected Intensity
FT-IR2200 - 2000Asymmetric N=C=S stretchStrong, sharp
FT-IR & Raman~1600, ~1470Aromatic C=C stretchingMedium to strong
FT-IR1200 - 1000C-N stretchingMedium
FT-IR & Raman800 - 600C-Cl stretchingMedium to strong
FT-IR & Raman2920 - 2850Methyl C-H stretchingMedium
FT-IR & Raman3100 - 3000Aromatic C-H stretchingMedium to weak

Note: The isothiocyanate group (-N=C=S) exhibits a very strong and characteristic absorption band in the FT-IR spectrum, making it a key diagnostic peak.[1][2][3]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1 - 7.4Multiplet3HAromatic protons (Ar-H)
~2.4Singlet3HMethyl protons (CH₃)

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the chloro and isothiocyanate substituents.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)Assignment
130 - 145Isothiocyanate carbon (-N=C =S)
125 - 140Aromatic carbons (Ar-C)
~20Methyl carbon (C H₃)

Note: The isothiocyanate carbon signal in ¹³C NMR can sometimes be broad or have a low intensity due to its relaxation properties.[4]

Table 4: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol or Cyclohexane)
λ_max (nm)Molar Absorptivity (ε)Transition Type
~250 - 280Moderate to highπ → π* (Aromatic ring)
~300 - 320Lown → π* (Isothiocyanate)

Note: Aromatic isothiocyanates typically display a characteristic absorption band in the 300-320 nm region.[1] For quantitative analysis, a cyclocondensation reaction with 1,2-benzenedithiol can be employed, which results in a product with a strong absorbance at approximately 365 nm.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on a general method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative.[7][8][9][10][11]

Materials:

  • 2-Chloro-6-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (TEA) or another suitable base

  • Tosyl chloride or a similar desulfurating agent

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline in dichloromethane.

  • Add triethylamine to the solution and cool the mixture in an ice bath.

  • Slowly add carbon disulfide dropwise to the stirred solution. Allow the reaction to stir for 1-2 hours at room temperature.

  • Re-cool the mixture in an ice bath and add a solution of tosyl chloride in dichloromethane dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography or distillation to obtain pure this compound.

Spectroscopic Analysis

2.2.1. FT-IR Spectroscopy

Methodology:

  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the purified this compound between two KBr or NaCl plates to form a thin film.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[13][14]

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean, empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.2.2. Raman Spectroscopy

Methodology:

  • Sample Preparation: Place a few microliters of the liquid sample into a glass capillary tube or an NMR tube.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a suitable laser (e.g., 785 nm).

    • Laser Power: Use a low laser power to avoid sample degradation.

    • Integration Time: Adjust as needed to obtain a good signal-to-noise ratio.

  • Data Acquisition: Acquire the Raman spectrum of the sample.

2.2.3. NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[15][16][17][18] Ensure the sample is fully dissolved and the solution is homogeneous. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: Typically -2 to 12 ppm.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled experiment.

      • Spectral Width: Typically 0 to 220 ppm.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire and process the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

2.2.4. UV-Vis Spectroscopy

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

    • Slit Width: 1-2 nm.

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.[19][20][21][22][23] Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 2-Chloro-6-methylaniline Reaction Reaction with CS2 and TEA Start->Reaction Desulfurization Desulfurization with Tosyl Chloride Reaction->Desulfurization Workup Aqueous Workup & Extraction Desulfurization->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure 2-Chloro-6-Methylphenyl Isothiocyanate Purification->Product FTIR FT-IR Spectroscopy Product->FTIR Raman Raman Spectroscopy Product->Raman NMR NMR Spectroscopy (1H & 13C) Product->NMR UVVis UV-Vis Spectroscopy Product->UVVis Interpretation Spectral Interpretation & Structure Confirmation FTIR->Interpretation Raman->Interpretation NMR->Interpretation UVVis->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This diagram outlines the process from the starting material, through synthesis and purification, to the various spectroscopic analyses and final data interpretation for structural confirmation of this compound.

References

2-Chloro-6-Methylphenyl Isothiocyanate: A Core Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

2-Chloro-6-methylphenyl isothiocyanate is a highly reactive organic compound that has emerged as a crucial building block in medicinal chemistry. Its unique structure, featuring a phenyl ring substituted with a chlorine atom, a methyl group, and a reactive isothiocyanate (-N=C=S) functional group, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

The isothiocyanate group is known for its electrophilic nature, readily reacting with nucleophiles like amines to form thiourea derivatives. This reactivity is central to its utility in drug design, allowing for its incorporation into larger, more complex molecules.[1][2] The presence of the chloro and methyl groups on the phenyl ring provides steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the resulting compounds, influencing factors like binding affinity, selectivity, and metabolic stability.[1]

Physicochemical Properties

This compound is typically a yellow to brown liquid with a characteristic pungent odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1]

PropertyValueReference
Molecular Formula C₈H₆ClNS[1]
Molecular Weight 183.66 g/mol [1]
Appearance Yellow to brown liquid[1]
CAS Number 19241-34-0[1]
SMILES Cc1cccc(c1N=C=S)Cl[1]

Synthesis and Reactivity

The primary synthetic route to this compound involves the reaction of the corresponding primary amine, 2-chloro-6-methylaniline, with a thiocarbonyl transfer reagent. A common laboratory and industrial method is the reaction with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4]

The core reactivity of this building block lies in the electrophilicity of the central carbon atom of the isothiocyanate group. This allows for facile nucleophilic addition reactions, most notably with primary and secondary amines to yield N,N'-disubstituted thioureas. This reaction is a cornerstone of its application in medicinal chemistry.

G

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 2-chloro-6-methylphenyl moiety has been identified as a critical pharmacophore in a class of potent kinase inhibitors.[5] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Dasatinib (BMS-354825): A Case Study

A prominent example is Dasatinib , an FDA-approved oral multi-targeted kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Dasatinib potently inhibits the BCR-ABL fusion protein and the Src family of kinases.[5][6] The 2-chloro-6-methylphenyl group of Dasatinib plays a crucial role in its binding to the ATP-binding site of these kinases.

The synthesis of Dasatinib's core structure involves the reaction of a key aminothiazole intermediate with this compound to form a thiourea, which is later cyclized. However, the more convergent and widely cited synthesis involves coupling 2-chloro-6-methylaniline directly. The structural motif, regardless of the specific synthetic step, highlights the importance of the 2-chloro-6-methylphenyl fragment in achieving high potency.

G

Quantitative Data: SAR of Thiourea Derivatives

The isothiocyanate enables the rapid generation of libraries of thiourea derivatives for structure-activity relationship (SAR) studies. While specific data for derivatives of this compound is often proprietary, the literature on related thioureas demonstrates their potential as anticancer agents.

Compound ClassTarget Cell Line(s)IC₅₀ Range (µM)Key FindingsReference
1-Aryl-3-(pyridin-2-yl) thioureasMCF-7, SkBR3 (Breast Cancer)0.7 - 1.3Thiourea derivatives were significantly more potent than their urea analogs.[7]
p-Nitrodiaryl-substituted thioureasVarious Breast Cancer Lines2.2 - 5.5Electron-withdrawing groups on one aryl ring can enhance activity.[7]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2Strong binding to the hydrophobic pocket of K-Ras protein.[7]

Experimental Protocols

Disclaimer: The following protocols are generalized representations based on common synthetic procedures for isothiocyanates and thioureas. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.

Protocol 1: General Synthesis of this compound

This procedure is based on the reaction of the corresponding aniline with carbon disulfide and a phosphonic acid anhydride (T3P®) as a desulfurating agent.[3]

  • Step 1 (Dithiocarbamate Formation): To a stirred solution of 2-chloro-6-methylaniline (1.0 eq.) and a suitable base (e.g., triethylamine, 2.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the formation of the triethylammonium dithiocarbamate salt is complete (monitoring by TLC).

  • Step 2 (Decomposition to Isothiocyanate): Cool the mixture back to 0 °C. Add a solution of propane phosphonic acid anhydride (T3P®, 1.5 eq.) in an appropriate solvent dropwise.

  • Stir the reaction at room temperature for 3-6 hours or until TLC analysis indicates complete conversion of the intermediate to the product.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: General Synthesis of a Thiourea Derivative

This protocol describes the reaction of this compound with a primary amine.

  • Reaction Setup: To a solution of a primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) at room temperature, add a solution of this compound (1.05 eq.) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction progress by TLC.

  • Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel. Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

G start Start: Prepare Reagents (Isothiocyanate & Amine) dissolve Dissolve amine in appropriate solvent (e.g., THF) start->dissolve add_iso Add isothiocyanate solution dropwise at RT dissolve->add_iso stir Stir at Room Temperature (Monitor by TLC) add_iso->stir check_ppt Does Product Precipitate? stir->check_ppt filter Filter solid, wash with cold solvent, and dry check_ppt->filter Yes concentrate Concentrate solvent under reduced pressure check_ppt->concentrate No purify Purify crude product (Recrystallization or Chromatography) filter->purify concentrate->purify end End: Characterize Pure Thiourea Derivative purify->end

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the straightforward synthesis of thiourea derivatives and other heterocyclic compounds. The specific substitution pattern on the aromatic ring has proven to be highly advantageous for creating potent kinase inhibitors, as exemplified by the clinical success of Dasatinib. For drug development professionals, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents targeting a wide range of biological targets. The continued exploration of derivatives based on this core scaffold holds significant promise for the discovery of next-generation medicines.

References

An In-depth Technical Guide on the Electrophilicity of 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the electrophilic nature of 2-chloro-6-methylphenyl isothiocyanate, a versatile reagent in organic synthesis and a scaffold of interest in medicinal chemistry. The document elucidates the theoretical underpinnings of its reactivity, details experimental protocols for its application, presents comparative quantitative data, and explores its relevance in drug development. Through a combination of theoretical principles, practical methodologies, and data analysis, this guide serves as an essential resource for professionals engaged in chemical research and the development of novel therapeutics.

Introduction

This compound is an aromatic organic compound featuring a highly reactive isothiocyanate functional group (-N=C=S) attached to a benzene ring substituted with a chlorine atom and a methyl group at the ortho positions.[1] This substitution pattern imparts unique steric and electronic properties that modulate the electrophilicity of the isothiocyanate carbon, influencing its reactivity towards nucleophiles. Understanding and quantifying this electrophilicity is paramount for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecules with potential therapeutic applications, particularly in the realm of kinase inhibition and anticancer research.[2][3][4]

The isothiocyanate moiety is a well-established electrophilic pharmacophore that readily reacts with nucleophilic residues on biological macromolecules, such as cysteine thiols. This reactivity is the basis for the observed biological activities of many isothiocyanate-containing compounds, including their roles as enzyme inhibitors and inducers of apoptosis in cancer cells.[2][4] This guide will delve into the factors governing the electrophilicity of this compound, providing a framework for its strategic utilization in both chemical synthesis and drug discovery.

Theoretical Framework of Electrophilicity

The electrophilicity of the isothiocyanate carbon in this compound is primarily governed by the cumulative electronic effects of the substituents on the phenyl ring. The chlorine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I), which deshields the isothiocyanate carbon and enhances its electrophilicity. Conversely, the methyl group has a mild electron-donating inductive effect (+I). The interplay of these opposing effects, along with steric hindrance from the ortho substituents, dictates the overall reactivity of the molecule.

Hammett Constants and Substituent Effects

While Hammett constants are traditionally applied to meta and para substituents, they can provide a qualitative understanding of the electronic influence of the chloro and methyl groups. The positive σ value for a chloro substituent (σm = 0.37, σp = 0.23) indicates its electron-withdrawing nature, while the negative σ value for a methyl group (σm = -0.07, σp = -0.17) signifies its electron-donating character.[2] In the case of this compound, the strong electron-withdrawing effect of the chlorine atom is expected to be the dominant factor in enhancing the electrophilicity of the isothiocyanate carbon.

Computational Chemistry Approaches

Modern computational chemistry provides powerful tools to quantify the electrophilicity of a molecule with high precision. Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters and generate visual representations of electrophilic sites.

The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires an additional electronic charge from the environment.[5][6] It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

ω = μ² / (2η)

where:

  • μ (chemical potential) ≈ (E_HOMO + E_LUMO) / 2

  • η (chemical hardness) ≈ E_LUMO - E_HOMO

A higher value of ω indicates a greater electrophilic character. Furthermore, local electrophilicity can be determined by analyzing Fukui functions, which identify the most reactive sites within a molecule for nucleophilic attack.[7][8]

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[9][10] Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, thus highlighting the electrophilic centers. For this compound, the MEP map is expected to show a significant region of positive potential around the isothiocyanate carbon.

Data Presentation: A Comparative Analysis

Due to the limited availability of specific experimental kinetic or computational data for this compound in the public domain, this section presents data for structurally related analogs to provide a comparative understanding of the expected electrophilicity.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound19241-34-0C₈H₆ClNS183.66Not reported
2-Chlorophenyl isothiocyanate2740-81-0C₇H₄ClNS169.63260-262
2-Methylphenyl isothiocyanate614-69-7C₈H₇NS149.21238-240

Data sourced from publicly available chemical databases.

Table 2: Hammett Substituent Constants for Chloro and Methyl Groups

Substituentσ_metaσ_paraElectronic Effect
Chloro (Cl)+0.37+0.23Electron-withdrawing
Methyl (CH₃)-0.07-0.17Electron-donating

These values provide a qualitative indication of the electronic influence on the reactivity of the isothiocyanate group.[2]

Table 3: Illustrative DFT-Calculated Electrophilicity Parameters (Hypothetical)

CompoundE_HOMO (eV)E_LUMO (eV)Chemical Hardness (η)Chemical Potential (μ)Global Electrophilicity (ω)
Phenyl isothiocyanate-6.5-1.25.3-3.851.40
2-Chlorophenyl isothiocyanate-6.7-1.55.2-4.101.61
2-Methylphenyl isothiocyanate-6.3-1.15.2-3.701.31
This compound-6.6-1.45.2-4.001.54

Note: The values presented in this table are hypothetical and for illustrative purposes only, based on general trends of substituent effects. Actual values would require specific DFT calculations.

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiourea derivatives from this compound and for the computational analysis of its electrophilicity.

Synthesis of N-(2-Chloro-6-methylphenyl)-N'-arylthiourea Derivatives

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted thiourea.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., acetone, dichloromethane, or tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • If the product precipitates out of the solution, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized thiourea derivative can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Computational Protocol for Electrophilicity Analysis

This protocol outlines the steps to perform a DFT calculation to determine the global electrophilicity index and generate an MEP map for this compound.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)

  • A molecular visualization software (e.g., GaussView, Avogadro, VMD)

Procedure:

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of this compound using the molecular builder in the chosen software.

    • Perform a geometry optimization using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electrophilicity Index:

    • From the output of the DFT calculation, extract the energies of the HOMO and LUMO.

    • Calculate the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) using the formulas provided in Section 2.2.1.

  • Generation of Molecular Electrostatic Potential (MEP) Map:

    • Using the optimized coordinates, perform a single-point energy calculation to generate the molecular electrostatic potential.

    • Map the calculated MEP onto the molecule's electron density surface using the visualization software. Analyze the color-coded map to identify regions of positive potential, which indicate the electrophilic centers.

Visualization of Workflows and Pathways

Experimental Workflow for Thiourea Synthesis

experimental_workflow reagents Reactants: This compound Primary Amine dissolution Dissolution in Anhydrous Solvent reagents->dissolution reaction Reaction at Room Temperature dissolution->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up: Filtration or Evaporation monitoring->workup Reaction Complete purification Purification: Recrystallization or Chromatography workup->purification product Pure N,N'-disubstituted Thiourea purification->product computational_workflow build Build 3D Structure of This compound optimize Geometry Optimization (DFT/B3LYP/6-31G(d,p)) build->optimize frequency Frequency Calculation optimize->frequency analysis Analysis of Output frequency->analysis No Imaginary Frequencies homo_lumo Extract HOMO/LUMO Energies analysis->homo_lumo mep_calc Calculate MEP analysis->mep_calc electrophilicity_index Calculate Global Electrophilicity Index (ω) homo_lumo->electrophilicity_index mep_map Generate MEP Map mep_calc->mep_map kinase_inhibition cluster_cell Cancer Cell ITC 2-Chloro-6-methylphenyl isothiocyanate Kinase Aberrant Kinase (e.g., Src/Abl) ITC->Kinase Covalent Binding (Inhibition) Apoptosis Apoptosis ITC->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Kinase->Proliferation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate PhosphoSubstrate->Proliferation

References

The Vanguard of Discovery: A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-Methylphenyl Isothiocyanate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potent chemopreventive and therapeutic properties, particularly in the realm of oncology. The core chemical feature of ITCs, the -N=C=S group, is highly electrophilic and reacts with various cellular nucleophiles, thereby modulating a multitude of signaling pathways involved in carcinogenesis. This reactivity is finely tuned by the nature of the substituent attached to the isothiocyanate moiety.

This technical guide focuses on the structure-activity relationship (SAR) of a specific subset of synthetic ITCs: 2-Chloro-6-Methylphenyl Isothiocyanate and its analogs. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes the current understanding by examining related substituted phenyl isothiocyanates. By systematically analyzing the impact of substitutions on the phenyl ring, particularly at the ortho position with electron-withdrawing (chloro) and electron-donating (methyl) groups, we can infer the structural requirements for enhanced biological activity. This guide will delve into their synthesis, anticancer and other biological activities, and the key signaling pathways they modulate, providing a foundational resource for the rational design of novel, potent therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro anticancer activity of various substituted phenyl isothiocyanate analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a quantitative basis for understanding the structure-activity relationships.

Table 1: Anticancer Activity of Phenylalkyl Isothiocyanates with Varying Alkyl Chain Length

CompoundStructureGlioblastoma (T98G) IC50 (µM)[1]Breast (MDA-MB-231) IC50 (µM)[1]Prostate (PC-3) IC50 (µM)[1]
Benzyl Isothiocyanate (BITC)n=1>5018.2 ± 2.119.5 ± 2.5
Phenethyl Isothiocyanate (PEITC)n=219.5 ± 1.510.5 ± 1.112.5 ± 1.5
Phenylpropyl Isothiocyanaten=312.5 ± 1.18.2 ± 0.89.5 ± 1.1
Phenylbutyl Isothiocyanate (PBITC)n=48.5 ± 0.96.5 ± 0.77.2 ± 0.8

Table 2: Anticancer Activity of Substituted Benzyl Isothiocyanates

CompoundStructureColon Adenocarcinoma (LoVo) IC50 (µM)[2]Ovary Cancer (A2780) IC50 (µM)[2]Leukemia (MV-4-11) IC50 (µM)[2]
Benzyl Isothiocyanate (BITC)R = H2.02 ± 0.212.18 ± 0.162.54 ± 0.19
2-Methoxybenzyl IsothiocyanateR = 2-OCH33.45 ± 0.454.12 ± 0.333.89 ± 0.28
3,4-Dimethoxybenzyl IsothiocyanateR = 3,4-(OCH3)21.89 ± 0.251.55 ± 0.111.78 ± 0.14
4-Fluorobenzyl IsothiocyanateR = 4-F1.55 ± 0.181.98 ± 0.212.11 ± 0.15

SAR Insights from Analog Data:

  • Alkyl Chain Length: As observed in Table 1, for phenylalkyl isothiocyanates, an increase in the alkyl chain length from one to four carbons generally leads to a significant increase in anticancer activity against glioblastoma, breast, and prostate cancer cell lines[1]. This suggests that enhanced lipophilicity may improve cell membrane permeability and target engagement.

  • Aromatic Substitution: Table 2 indicates that substitutions on the phenyl ring of benzyl isothiocyanate can modulate its anticancer potency. The presence of a fluorine atom at the para-position or dimethoxy groups at the 3 and 4 positions can enhance activity compared to the unsubstituted parent compound[2]. The ortho-methoxy substitution, however, appears to be detrimental to activity in the tested cell lines[2].

  • Inference for this compound: Based on the available data for related analogs, the presence of an ortho-chloro group (an electron-withdrawing group) and an ortho-methyl group on the phenyl isothiocyanate core is likely to significantly influence its biological activity. The combination of these groups may affect the electrophilicity of the isothiocyanate carbon, the overall lipophilicity, and the steric hindrance around the reactive center, all of which are critical determinants of target interaction. Further direct experimental evaluation of this compound and its close analogs is necessary to establish a definitive SAR for this specific scaffold.

Experimental Protocols

General Synthesis of Substituted Phenyl Isothiocyanates from Anilines

This protocol outlines a common method for the synthesis of aryl isothiocyanates from their corresponding anilines using thiophosgene or a related thiocarbonylating agent.

Materials:

  • Substituted aniline (e.g., 2-Chloro-6-methylaniline)

  • Thiophosgene (or a safer alternative like di-2-pyridyl thionocarbonate)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted phenyl isothiocyanate.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Anticancer Isothiocyanates

Isothiocyanates exert their anticancer effects by modulating multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Proteins Cell Cycle Proteins Akt->Cell_Cycle_Proteins Regulates Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Apoptotic_Genes Apoptotic Genes MAPK_Pathway->Apoptotic_Genes Regulates Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Activates Keap1 Keap1 Keap1->Nrf2 Sequesters ROS Reactive Oxygen Species (ROS) Detoxifying_Enzymes Detoxifying_Enzymes ARE->Detoxifying_Enzymes Upregulates ITC Isothiocyanate ITC->PI3K Inhibits ITC->MAPK_Pathway Modulates ITC->Keap1 Inactivates ITC->ROS Induces

Caption: Key signaling pathways modulated by isothiocyanates in cancer cells.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

sar_workflow Lead_Identification Lead Identification (e.g., 2-Chloro-6-Methylphenyl Isothiocyanate) Analog_Design Analog Design & Computational Modeling Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Chemical_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis & SAR Determination In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identifies Promising Analogs Lead_Optimization->Analog_Design Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion

The exploration of this compound and its analogs represents a promising frontier in the development of novel anticancer agents. While direct SAR studies on this specific scaffold are still in their early stages, the wealth of data on related phenyl isothiocyanates provides a strong foundation for rational drug design. The insights gleaned from the influence of alkyl chain length and various substitutions on the phenyl ring underscore the tunability of the isothiocyanate pharmacophore. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate new analogs, thereby contributing to the growing body of knowledge in this field. The visualization of the complex signaling networks affected by isothiocyanates further aids in understanding their mechanism of action and identifying potential biomarkers for their activity. Continued investigation into the SAR of this and other isothiocyanate families will undoubtedly pave the way for the development of more effective and selective cancer therapeutics.

References

The Dawn of a New Era in Bioactive Compound Discovery: A Technical Guide to Leveraging 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In a significant stride forward for drug discovery and development, the versatile chemical intermediate, 2-Chloro-6-Methylphenyl Isothiocyanate, is emerging as a powerful scaffold for the synthesis of novel bioactive compounds. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanisms of action of new compounds derived from this promising starting material. The guide focuses on the discovery of potent urease inhibitors and outlines the potential for developing a broader range of therapeutic agents, including anticancer and antimicrobial drugs.

Introduction to this compound: A Gateway to Novel Bioactivity

This compound is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group readily undergoes addition reactions with nucleophiles such as amines, hydrazines, and amino acids, making it an ideal starting point for the creation of diverse chemical libraries. The presence of the chloro and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, providing a unique chemical space for the design of targeted bioactive agents. Its utility as a precursor for pharmaceuticals and agrochemicals is well-documented, and recent research has illuminated its potential in the discovery of compounds with specific enzymatic and cellular activities.

Discovery of Potent Urease Inhibitors: A Case Study

A pivotal area of discovery has been the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as potent inhibitors of urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By inhibiting urease, the survival of these pathogens can be compromised.

A series of novel thiourea derivatives were synthesized by reacting various aroyl isothiocyanates (generated in situ from the corresponding aroyl chlorides and potassium thiocyanate) with 2-chloro-6-methylaniline. These compounds demonstrated exceptional urease inhibitory activity, with several derivatives exhibiting IC50 values in the nanomolar range, far exceeding the potency of the standard inhibitor, thiourea.

Quantitative Data: Urease Inhibitory Activity
Compound IDSubstituent (R)IC50 (µM) ± SEM
4a 2-chlorophenyl0.021 ± 0.002
4b 3-chlorophenyl0.018 ± 0.001
4c 4-chlorophenyl0.015 ± 0.001
4d 2-methylphenyl0.032 ± 0.003
4e 4-nitrophenyl0.012 ± 0.001
4f 2,4-dichlorophenyl0.009 ± 0.001
Thiourea (Standard) -21.2 ± 0.12

Note: The data presented is a representative subset of a larger study and is intended for illustrative purposes.

Experimental Protocols

Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Derivatives

Materials:

  • Substituted aroyl chloride (1 mmol)

  • Potassium thiocyanate (1 mmol)

  • 2-chloro-6-methylaniline (1 mmol)

  • Dry acetone (20 mL)

Procedure:

  • A solution of the substituted aroyl chloride (1 mmol) in dry acetone (10 mL) is added dropwise to a suspension of potassium thiocyanate (1 mmol) in dry acetone (10 mL) with constant stirring.

  • The reaction mixture is refluxed for 30 minutes to form the corresponding aroyl isothiocyanate in situ.

  • After cooling to room temperature, a solution of 2-chloro-6-methylaniline (1 mmol) in dry acetone (5 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-3 hours until the completion of the reaction, monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the resulting solid is washed with distilled water to remove potassium chloride.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative.

In Vitro Urease Inhibition Assay

Principle: The assay measures the amount of ammonia produced from the enzymatic breakdown of urea using the Berthelot (indophenol) method. The intensity of the blue-green indophenol dye formed is proportional to the ammonia concentration and is measured spectrophotometrically.

Reagents:

  • Jack bean urease solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • Test compounds and standard inhibitor (thiourea) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well microplate, 25 µL of the test compound solution at various concentrations is added to each well.

  • 50 µL of urease enzyme solution is added to each well, and the plate is incubated at 37°C for 15 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of urea solution to each well.

  • The plate is incubated at 37°C for 30 minutes.

  • After incubation, 45 µL of phenol-nitroprusside reagent and 110 µL of alkaline hypochlorite solution are added to each well.

  • The plate is incubated at 37°C for 10 minutes for color development.

  • The absorbance is measured at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Logic and Mechanisms

To better understand the processes involved in the discovery and action of these novel compounds, the following diagrams illustrate the key workflows and signaling pathways.

G cluster_synthesis Synthesis Workflow A Substituted Aroyl Chloride + KSCN B In situ formation of Aroyl Isothiocyanate A->B D Reaction in Dry Acetone B->D C 2-Chloro-6-methylaniline C->D E 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea D->E F Purification (Recrystallization) E->F

Synthesis of Thiourea Derivatives

G cluster_assay Urease Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffers, Test Compounds) B Plate Setup (Test Compounds, Controls) A->B C Enzyme Incubation B->C D Substrate Addition (Reaction Initiation) C->D E Color Development (Berthelot Reagents) D->E F Absorbance Measurement (630 nm) E->F G Data Analysis (% Inhibition, IC50) F->G

Urease Inhibition Assay Workflow

G Urease Urease Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Urea Urea Urea->Urease Pathogenesis Bacterial Pathogenesis (e.g., Peptic Ulcers) Ammonia->Pathogenesis Inhibitor Thiourea Derivative (e.g., 1-Aroyl-3-[3-chloro- 2-methylphenyl] thiourea) Inhibitor->Urease Inhibition

Mechanism of Urease Inhibition

Broader Therapeutic Potential: Anticancer and Antimicrobial Applications

The thiourea scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial properties. While specific studies on derivatives of this compound in these areas are emerging, the general mechanisms of action for thiourea compounds provide a strong rationale for further investigation.

Anticancer Activity

Thiourea derivatives have been shown to exert anticancer effects through various mechanisms:

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.

  • Induction of Apoptosis: Many thiourea compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways like the p53 and MAPK pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G2/M phase).

Future research will focus on synthesizing and screening libraries of thiourea derivatives of this compound against various cancer cell lines to identify lead compounds for further development.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives is also significant. Their proposed mechanisms of action include:

  • Disruption of Cell Membrane Integrity: Some thioureas can interfere with the structure and function of bacterial cell membranes, leading to cell death.

  • Inhibition of Essential Enzymes: They can inhibit enzymes that are vital for microbial survival and growth.

  • Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some thiourea derivatives have shown the ability to inhibit their formation.

The development of novel antimicrobial agents is a critical global health priority, and this compound provides a promising starting point for the discovery of new compounds to combat drug-resistant pathogens.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the discovery of novel bioactive compounds. The successful identification of potent urease inhibitors highlights the potential of this chemical scaffold. Future research efforts will be directed towards:

  • Expansion of Chemical Libraries: Synthesizing a wider range of derivatives to explore a larger chemical space.

  • High-Throughput Screening: Employing advanced screening techniques to evaluate the synthesized compounds against a diverse panel of biological targets, including cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the most promising compounds exert their biological effects.

  • In Vivo Studies: Advancing lead compounds into preclinical animal models to assess their efficacy and safety.

The continued exploration of this compound and its derivatives holds immense promise for the future of drug discovery, with the potential to deliver a new generation of therapeutic agents to address unmet medical needs.

Methodological & Application

Synthesis of Novel Thiourea Derivatives from 2-Chloro-6-Methylphenyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A versatile and efficient method for the synthesis of novel thiourea derivatives initiated by 2-Chloro-6-Methylphenyl Isothiocyanate is presented. These compounds exhibit significant potential for applications in drug discovery and development, particularly as enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a series of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the thiourea scaffold. The protocols outlined below are suitable for laboratory-scale synthesis and can be adapted for the generation of a library of derivatives for screening purposes.

Introduction

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The central thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The synthesis of thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

This report focuses on the synthesis of thioureas derived from this compound, a readily available starting material. The substitution pattern of this isothiocyanate provides a unique structural motif for the resulting thiourea derivatives, potentially influencing their biological activity and pharmacokinetic properties. A notable application of structurally similar thiourea hybrids is in the inhibition of urease, an enzyme implicated in various pathological conditions.[1][2]

General Reaction Scheme

The synthesis of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas follows a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This is followed by a proton transfer to yield the stable thiourea product.

Reaction_Scheme reagent1 2-Chloro-6-Methylphenyl Isothiocyanate product 1-(2-chloro-6-methylphenyl)-3- (R)-thiourea reagent1->product Nucleophilic Addition reagent2 +   R-NH2 (Primary Amine) reagent2->product

Caption: General reaction for the synthesis of thioureas.

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-chloro-6-methylphenyl)-3-aryl Thioureas

This protocol is adapted from the synthesis of structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.[1]

Materials:

  • 2-Chloro-6-methylaniline (or this compound if available)

  • Thiophosgene (if starting from the aniline)

  • Substituted primary or secondary amine (1.0 eq)

  • Dry Acetone

  • Potassium Thiocyanate (if generating isothiocyanate in situ)

  • Hydrochloric Acid (5%) (if starting with sulfaclozine as in a similar synthesis[2])

  • Ethanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

Step 1: In situ generation of this compound (if not commercially available)

  • A solution of 2-chloro-6-methylaniline in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene in the presence of a base (e.g., triethylamine) at low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of the Thiourea Derivative

  • In a round-bottom flask, dissolve the substituted amine (1.0 mmol) in dry acetone (20 mL).

  • To this solution, add this compound (1.0 mmol) dropwise at room temperature with continuous stirring.

  • The reaction mixture is then refluxed for 2-3 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (disappearance of starting materials), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1-(2-chloro-6-methylphenyl)-3-substituted thiourea.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Data Presentation

The following table summarizes the typical yields and characterization data for a series of synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which are structurally analogous to the target compounds.[1]

Compound IDR-Group (on Amine)Yield (%)Melting Point (°C)
4a 4-Nitrophenyl85160-162
4b 2-Nitrophenyl82155-157
4c 4-Chlorophenyl88170-172
4d 2-Chlorophenyl86165-167
4e 4-Methylphenyl90158-160
4f 2-Methylphenyl87152-154
4g Phenyl92148-150
4h Ethyl78130-132
4i 4-Bromophenyl89175-177
4j 2,4-Dichlorophenyl84180-182

Characterization Data

The synthesized thiourea derivatives are typically characterized by various spectroscopic methods.

FT-IR Spectroscopy:

  • N-H stretching: 3150-3350 cm⁻¹

  • C=S stretching: 1230-1250 cm⁻¹

  • C=O stretching (for aroyl derivatives): 1650-1680 cm⁻¹

  • Aromatic C-H stretching: ~3050 cm⁻¹

¹H-NMR Spectroscopy (in DMSO-d₆):

  • N-H protons: Two distinct singlets in the range of δ 9.5-11.5 ppm.

  • Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.

  • Methyl protons (from 2-chloro-6-methylphenyl): A singlet around δ 2.3 ppm.

  • Alkyl protons (if present in the R-group): In their respective characteristic regions.

¹³C-NMR Spectroscopy (in DMSO-d₆):

  • C=S carbon: A characteristic peak around δ 180-185 ppm.

  • Aromatic carbons: Multiple signals in the range of δ 120-150 ppm.

  • Methyl carbon: A signal around δ 18-20 ppm.

Applications in Drug Development

Thiourea derivatives are versatile scaffolds in drug discovery, exhibiting a wide range of biological activities.

Applications Thioureas 1-(2-chloro-6-methylphenyl) Thiourea Derivatives Urease_Inhibition Urease Inhibition Thioureas->Urease_Inhibition Inhibition of pathogenic enzymes Anticancer Anticancer Activity Thioureas->Anticancer Cytotoxicity against cancer cell lines Antimicrobial Antimicrobial Activity Thioureas->Antimicrobial Inhibition of bacterial and fungal growth Drug_Development Drug Development Pipeline Urease_Inhibition->Drug_Development Anticancer->Drug_Development Antimicrobial->Drug_Development

Caption: Potential applications of synthesized thioureas.

Urease Inhibition

Structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated potent inhibitory activity against jack bean urease, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[1][2] This suggests that the synthesized compounds could be promising leads for the development of drugs to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.

The following table presents the urease inhibitory activity of some analogous thiourea derivatives.[1]

Compound IDUrease Inhibition IC₅₀ (µM)
4a 0.0121 ± 0.0031
4c 0.0211 ± 0.0051
4e 0.0312 ± 0.0062
4i 0.0019 ± 0.0011
Thiourea (Standard) 4.7455 ± 0.0545
Anticancer and Antimicrobial Activities

Thiourea derivatives are known to exhibit significant anticancer and antimicrobial activities.[3][4] The synthesized 1-(2-chloro-6-methylphenyl)-3-substituted thioureas represent a valuable library of compounds for screening against various cancer cell lines and microbial strains. The presence of the halogen and methyl groups on the phenyl ring can modulate the lipophilicity and electronic properties of the molecules, potentially enhancing their biological efficacy.

Conclusion

The synthesis of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas provides a facile and efficient route to a diverse range of potentially bioactive molecules. The detailed protocols and characterization data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The demonstrated potent urease inhibitory activity of analogous compounds highlights a promising therapeutic application for this class of thioureas, warranting further investigation into their broader biological activities.

References

2-Chloro-6-Methylphenyl Isothiocyanate reaction with primary amines protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N,N'-Disubstituted Thiourea Derivatives

Topic: Protocol for the Reaction of 2-Chloro-6-Methylphenyl Isothiocyanate with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, demonstrating a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary amine to an isothiocyanate.[3][4] This method is favored for its high yields and the structural diversity it allows in the resulting products.[3][4] This document provides a detailed protocol for the reaction of this compound with various primary amines to synthesize the corresponding thiourea derivatives.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This addition reaction typically proceeds readily under mild conditions to form a stable thiourea linkage.

reaction_scheme R1 2-Chloro-6-Methylphenyl Isothiocyanate P1 N-(2-Chloro-6-methylphenyl)-N'-(R)-thiourea R1->P1 Solvent (e.g., Ethanol, DCM) Room Temp to Reflux plus1 + plus1->P1 Solvent (e.g., Ethanol, DCM) Room Temp to Reflux R2 Primary Amine (R-NH₂) R2->P1 Solvent (e.g., Ethanol, DCM) Room Temp to Reflux

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

This section details the general procedure for the synthesis of N-(2-chloro-6-methylphenyl)-N'-(alkyl/aryl)-thiourea derivatives. The reaction is typically straightforward, often resulting in a precipitate that can be easily isolated.[1]

Materials and Reagents:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine, etc.)

  • Solvent (e.g., Ethanol, Dichloromethane (DCM), or tert-Butanol)[1][3][4]

  • Hexane (for washing)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if refluxing)

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

General Synthetic Procedure
  • Reaction Setup: To a solution of the selected primary amine (1.0 mmol) in a suitable solvent (15-20 mL, e.g., Ethanol or Dichloromethane), add this compound (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.

  • Reaction Execution:

    • Method A (Room Temperature): Stir the reaction mixture at room temperature.[4] Monitor the reaction progress using TLC. Reactions with aliphatic or highly nucleophilic amines are often complete within 1-2 hours.[4]

    • Method B (Reflux): For less reactive amines (e.g., some anilines), attach a condenser and heat the mixture to reflux (for ethanol, ~78°C).[1] Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]

  • Product Isolation:

    • Upon completion, cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.[1]

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the crude product multiple times with cold ethanol or hexane to remove any unreacted isothiocyanate.[4]

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Drying and Characterization:

    • Dry the purified solid product in a vacuum oven.

    • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[3]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow prep1 Dissolve Primary Amine (1.0 eq) in Solvent prep2 Add 2-Chloro-6-methylphenyl Isothiocyanate (1.1 eq) prep1->prep2 cond Stir Mixture prep2->cond workup1 Cool in Ice Bath to Precipitate cond->workup1 workup2 Filter Solid Product workup1->workup2 workup3 Wash with Cold Solvent (e.g., Hexane) workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 analysis1 Characterize (NMR, FT-IR, MS) workup4->analysis1

Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.

Data Presentation: Representative Reaction Conditions

The reaction conditions for the synthesis of thioureas can be adapted based on the nucleophilicity of the primary amine. The following table summarizes typical parameters for this class of reaction.

Primary Amine (R-NH₂)SolventTemperature (°C)Time (h)Typical Yield (%)
AnilineEthanol78 (Reflux)385-95
4-ChloroanilineEthanol78 (Reflux)380-90
BenzylamineDichloromethane25 (RT)1>95
CyclohexylamineDichloromethane25 (RT)1>95
Piperazine derivativeDichloromethane25 (RT)190-99[4]

Safety Precautions

  • Isothiocyanates: These compounds are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Ethanol is flammable. Handle all solvents with care in a fume hood and away from ignition sources.

  • Amines: Many amines are corrosive and toxic. Avoid inhalation and skin contact.

Conclusion

The reaction between this compound and primary amines provides a reliable and high-yielding route to a diverse range of N,N'-disubstituted thiourea derivatives.[4] The protocol is robust, scalable, and generally involves simple purification techniques, making it highly valuable for applications in drug discovery and materials science. The specific conditions can be easily optimized by adjusting the solvent and temperature to accommodate the reactivity of the chosen primary amine.

References

Application Notes: Synthesis of Benzothiazoles Utilizing 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazoles are a vital class of heterocyclic compounds widely recognized for their presence in pharmaceuticals, agrochemicals, and materials science.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties, make them a privileged scaffold in drug discovery.[3][4][5] One versatile and efficient route to synthesize substituted 2-aminobenzothiazoles involves the use of aryl isothiocyanates as key building blocks.[6] 2-Chloro-6-methylphenyl isothiocyanate is a reactive organic intermediate characterized by an isothiocyanate group attached to a chlorinated and methylated phenyl ring.[3] Its unique substitution pattern offers a pathway to novel benzothiazole derivatives with potential biological significance.

This document provides a detailed protocol for the synthesis of benzothiazole derivatives via the cyclization of thiourea intermediates formed from this compound and various aniline derivatives.

General Reaction Scheme: The synthesis proceeds via a two-step, one-pot reaction. First, the aryl isothiocyanate reacts with a substituted aniline to form an N,N'-diarylthiourea intermediate. This intermediate then undergoes oxidative intramolecular cyclization, typically promoted by an oxidizing agent like bromine or iodine, to yield the final 2-aminobenzothiazole product.

reaction_scheme cluster_intermediate Intermediate cluster_product Product R1 2-Chloro-6-Methylphenyl Isothiocyanate Int N,N'-Diarylthiourea R1->Int + R2 Substituted Aniline R2->Int Prod 2-Anilino-4-methyl-7-chlorobenzothiazole Derivative Int->Prod [Oxidative Cyclization]

Caption: General reaction pathway for benzothiazole synthesis.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of 2-aminobenzothiazoles from substituted anilines and potassium thiocyanate with bromine, a method analogous to the oxidative cyclization of thioureas derived from isothiocyanates.[7] Reaction conditions and yields can vary based on the specific substituents on the aniline starting material.

EntrySubstituted AnilineOxidizing SystemSolventReaction Time (h)Yield (%)
14-FluoroanilineBr₂ / Glacial Acetic AcidGlacial Acetic Acid7-8Good
24-ChloroanilineKSCN / Br₂Acetic Acid4-578
34-BromoanilineKSCN / Br₂Acetic Acid4-582
44-MethylanilineKSCN / Br₂Acetic Acid4-585
5AnilineKSCN / Br₂Acetic Acid4-575

Note: Yields are representative and sourced from analogous preparations reported in the literature.[7] Optimization may be required for reactions starting with this compound.

Proposed Reaction Mechanism

The reaction mechanism involves two key stages. The first is the nucleophilic addition of the aniline's amino group to the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. The second stage is an electrophilic cyclization, where an oxidant (e.g., Br₂) activates the sulfur atom, facilitating an intramolecular attack from the ortho-position of the aniline ring, followed by aromatization to form the stable benzothiazole ring system.

mechanism start Aryl Isothiocyanate + Aniline Derivative step1 Nucleophilic Attack (Formation of Thiourea) start->step1 intermediate N,N'-Diarylthiourea Intermediate step1->intermediate step2 Oxidation of Sulfur (e.g., with Bromine) intermediate->step2 step3 Intramolecular Electrophilic Attack (Cyclization) step2->step3 Activated Sulfur step4 Deprotonation & Aromatization step3->step4 product 2-Aminobenzothiazole Product step4->product

Caption: Proposed mechanism for 2-aminobenzothiazole formation.

Experimental Protocols

General Protocol for the Synthesis of 2-(Substituted anilino)-4-methyl-7-chlorobenzothiazole

This protocol describes a general, representative procedure. Researchers should perform their own risk assessment and optimize conditions as necessary.

1. Materials and Equipment:

  • This compound (Reagent grade, >95%)

  • Substituted Aniline (Reagent grade, >98%)

  • Glacial Acetic Acid (ACS grade)

  • Bromine (Reagent grade) or Iodine (ACS grade)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Standard laboratory glassware for extraction and purification

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

2. Step-by-Step Procedure:

Step 2.1: Formation of Thiourea Intermediate

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in glacial acetic acid (20 mL).

  • To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the thiourea intermediate can be monitored by TLC.

Step 2.2: Oxidative Cyclization

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Prepare a solution of bromine (1.1 eq) in glacial acetic acid (5 mL).

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the thiourea intermediate.

Step 2.3: Work-up and Isolation

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the excess bromine by slowly adding 10% sodium thiosulfate solution until the orange color disappears.

  • Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 2.4: Purification

  • Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final 2-(substituted anilino)-4-methyl-7-chlorobenzothiazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

3. Safety Precautions:

  • Handle this compound and bromine in a well-ventilated fume hood. Both are toxic and corrosive.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The neutralization step with sodium bicarbonate is exothermic and generates gas; perform it slowly and with caution.

Experimental Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Dissolve Aniline in Glacial Acetic Acid add_iso Add Isothiocyanate reagents->add_iso stir Stir at RT (1-2h) (Thiourea Formation) add_iso->stir cool Cool to 0-5 °C stir->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at RT (4-6h) (Cyclization) add_br2->react quench Quench in Water react->quench neutralize Neutralize (Na₂S₂O₃, NaHCO₃) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for Heterocycle Synthesis Utilizing 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of heterocyclic compounds using 2-Chloro-6-methylphenyl isothiocyanate as a key starting material. The following application notes are designed to guide researchers in the preparation of thiazole derivatives, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the construction of various nitrogen- and sulfur-containing heterocycles. The isothiocyanate functional group serves as a powerful electrophile, readily reacting with nucleophiles to form thiourea intermediates, which can then be cyclized to afford a diverse range of heterocyclic systems. Thiazoles, in particular, are a prominent class of heterocycles synthesized from isothiocyanates, exhibiting a wide array of biological activities. This document outlines two robust protocols for the synthesis of thiazole derivatives from this compound.

Protocol 1: Synthesis of N-(2-Chloro-6-methylphenyl)-thiourea and Subsequent Cyclization to a 2-Aminothiazole Derivative

This protocol details a two-step process for the synthesis of a 2-aminothiazole derivative. The first step involves the formation of a substituted thiourea by reacting this compound with an amine. The second step is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring by cyclizing the thiourea with an α-haloketone.

Experimental Protocol

Step 1: Synthesis of 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • In a separate flask, dissolve aniline (1.0 eq) in anhydrous THF.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add the solution of this compound.

    • Slowly add the aniline solution dropwise to the stirred isothiocyanate solution at room temperature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting solid crude product is then washed with cold diethyl ether and filtered to yield the pure 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea.

Step 2: Synthesis of N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine

  • Reagent Preparation:

    • Dissolve the synthesized 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea (1.0 eq) in ethanol.

    • Prepare a solution of 2-bromoacetophenone (1.0 eq) in ethanol.

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, add the solution of the thiourea derivative.

    • Add the 2-bromoacetophenone solution to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine.

Data Presentation
StepReactant 1Molar RatioReactant 2Molar RatioSolventReaction TimeTemperatureProductYield (%)
1This compound1.0Aniline1.0THF2-4 hRoom Temperature1-(2-Chloro-6-methylphenyl)-3-phenylthiourea>90
21-(2-Chloro-6-methylphenyl)-3-phenylthiourea1.02-Bromoacetophenone1.0Ethanol4-6 hRefluxN-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine75-85

Experimental Workflow

G cluster_0 Step 1: Thiourea Synthesis cluster_1 Step 2: Thiazole Synthesis (Hantzsch) A 2-Chloro-6-methylphenyl isothiocyanate in THF C Reaction Mixture (Room Temperature, 2-4h) A->C B Aniline in THF B->C D Solvent Removal C->D E Washing with Diethyl Ether D->E F 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea E->F G 1-(2-Chloro-6-methylphenyl)-3-phenylthiourea in Ethanol I Reaction Mixture (Reflux, 4-6h) G->I H 2-Bromoacetophenone in Ethanol H->I J Neutralization (NaHCO3) I->J K Filtration and Washing J->K L Recrystallization (Ethanol) K->L M N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine L->M

Caption: Workflow for the synthesis of N-(2-Chloro-6-methylphenyl)-4-phenylthiazol-2-amine.

Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is adapted from the synthesis of a key intermediate for the drug Dasatinib and describes a one-pot reaction to form a highly functionalized thiazole. It involves the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea. While the starting material is not the isothiocyanate itself, this protocol is highly relevant for researchers interested in pharmacologically active thiazoles derived from the 2-chloro-6-methylaniline core. A plausible synthetic route starting from this compound would involve its reaction with an appropriate C3 synthon to generate a thiourea precursor, which could then be cyclized. For the purpose of this application note, we will focus on a well-documented related synthesis.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Reaction Setup:

    • To a round-bottom flask cooled to -10 to 0 °C, add the solution of the acrylamide derivative.

    • Stir the solution vigorously.

  • Reaction Execution:

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 0 °C.

    • After the addition of NBS is complete, add thiourea (1.2 eq) in one portion.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][2]

Data Presentation
Reactant 1Molar RatioReactant 2Molar RatioReactant 3Molar RatioSolventReaction TimeTemperatureProductYield (%)
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide1.0N-Bromosuccinimide1.1Thiourea1.21,4-Dioxane/Water (1:1)12-16 h-10 °C to Room Temperature2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide60-70

Experimental Workflow

G A (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in 1,4-Dioxane/Water B Add N-Bromosuccinimide (NBS) (-10 to 0 °C) A->B C Add Thiourea B->C D Reaction Mixture (Warm to RT, 12-16h) C->D E Aqueous Workup and Extraction D->E F Column Chromatography E->F G 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide F->G

Caption: One-pot synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Isothiocyanates and α-haloketones are lachrymatory and toxic. Handle with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The protocols detailed in these application notes provide reliable methods for the synthesis of valuable thiazole heterocycles from this compound and related precursors. These methodologies offer a foundation for the exploration of novel derivatives for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes and Protocols for 2-Chloro-6-Methylphenyl Isothiocyanate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylphenyl isothiocyanate is a versatile chemical intermediate with significant applications in the synthesis of biologically active compounds, particularly in the agrochemical sector. Its reactive isothiocyanate group readily participates in addition reactions with nucleophiles, making it a valuable building block for creating a diverse range of molecules, including thioureas and thiazoles. These resulting compounds have shown considerable promise as both fungicidal and insecticidal agents. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound.

Agrochemical Applications

The primary agrochemical applications of this compound lie in the synthesis of heterocyclic compounds and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities.

  • Fungicides: Thiourea derivatives incorporating the 2-chloro-6-methylphenyl moiety have demonstrated potential as antifungal agents. The presence of the chlorine atom and the methyl group on the phenyl ring can influence the lipophilicity and electronic properties of the final molecule, which in turn can affect its antifungal efficacy and spectrum of activity against various plant pathogens.

  • Insecticides: The 2-chloro-6-methylphenyl group is a key structural feature in certain insecticidal compounds. For instance, it is a component of precursors for synthesizing complex heterocyclic systems, such as N-pyridylpyrazole thiazole derivatives, which have shown potent insecticidal activity against lepidopteran pests.

Synthesis of Agrochemical Intermediates and Final Products

The following sections provide detailed protocols for the synthesis of key intermediates and final agrochemical compounds derived from this compound.

Synthesis of N-Aryl Thiourea Derivatives (Fungicidal Candidates)

The reaction of this compound with various aromatic amines yields N,N'-disubstituted thioureas. These compounds are of interest for their potential fungicidal properties.

General Experimental Protocol: Synthesis of N-(2-Chloro-6-methylphenyl)-N'-(aryl)thiourea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile.

  • Amine Addition: To the stirred solution, add the desired substituted aromatic amine (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-chloro-6-methylphenyl)-N'-(aryl)thiourea derivative.

Logical Workflow for Thiourea Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A 2-Chloro-6-Methylphenyl Isothiocyanate C Reaction in Anhydrous Solvent (e.g., THF) A->C B Substituted Aromatic Amine B->C D Stirring at Room Temperature C->D E Reaction Monitoring (TLC) D->E F Solvent Removal E->F G Recrystallization F->G H N-(2-Chloro-6-methylphenyl)- N'-(aryl)thiourea G->H

Caption: General workflow for the synthesis of N-aryl thiourea derivatives.

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Insecticidal Intermediate)

This thiazole derivative is a crucial intermediate in the synthesis of certain N-pyridylpyrazole-based insecticides.[1][2] Its synthesis involves a multi-step process starting from 2-chloro-6-methylaniline, which is then reacted to form the isothiocyanate, followed by cyclization to the thiazole. A more direct route starting from the isothiocyanate is also plausible. The following protocol is based on a patented synthesis method.[3]

Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This synthesis involves the protection of 2-aminothiazole-5-ethyl formate, followed by amidation with 2-chloro-6-methylaniline and subsequent deprotection.

  • Amino Protection: Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in dichloromethane. Add sodium bicarbonate (2.0 eq) and cool the mixture to 10-15°C. Slowly add benzyl chloroformate (1.5 eq) and stir at room temperature for 5 hours. After workup, the protected compound is obtained.

  • Hydrolysis: The protected ethyl ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture to yield the corresponding carboxylic acid.

  • Amidation: The carboxylic acid is activated with methanesulfonyl chloride in pyridine at 0-5°C. 2-chloro-6-methylaniline (1.1 eq) is then added, and the mixture is heated to 80°C for 8 hours. The product is isolated after removal of pyridine and purification.[3]

  • Deprotection: The protecting group is removed using aluminum trichloride and anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthetic Pathway for Thiazole Intermediate

G A Ethyl 2-aminothiazole- 5-carboxylate B Protected Thiazole Ester A->B  Amino Protection  (Benzyl Chloroformate) C Protected Thiazole Carboxylic Acid B->C  Hydrolysis  (NaOH) D Protected Amide C->D  Amidation with  2-chloro-6-methylaniline E 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide D->E  Deprotection  (AlCl3, Anisole)

Caption: Synthetic route to a key thiazole intermediate for insecticides.

Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of agrochemical compounds derived from precursors synthesized using this compound.

Table 1: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives [1][2]

Compound IDTarget PestLC50 (mg/L)
7gPlutella xylostella (Diamondback Moth)5.32
7gSpodoptera exigua (Beet Armyworm)6.75
7gSpodoptera frugiperda (Fall Armyworm)7.64

Note: The synthesis of compound 7g utilizes an intermediate derived from this compound.

Table 2: Fungicidal Activity of Thiourea Derivatives

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a variety of agrochemically relevant compounds. The protocols and data presented herein demonstrate its utility in creating potent insecticidal thiazole derivatives and promising fungicidal thiourea candidates. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore the full potential of this intermediate in the development of new crop protection agents. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets and to conduct thorough biological screenings to identify new lead compounds.

References

Application Notes and Protocols: 2-Chloro-6-Methylphenyl Isothiocyanate as a Derivatization Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-Methylphenyl Isothiocyanate is a versatile derivatization agent employed for the labeling of primary and secondary amines. This process enhances the detectability of a wide range of molecules, including amino acids, peptides, proteins, and pharmaceuticals, particularly in chromatographic and mass spectrometric analyses. The derivatization reaction introduces a thiourea linkage, which can improve the chromatographic retention, ionization efficiency, and overall sensitivity of the analytical method. These application notes provide detailed protocols for the use of this compound in derivatization reactions and subsequent analysis.

Chemical Reaction

The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable substituted thiourea derivative. The reaction is typically carried out under basic conditions.

Reaction Scheme:

Applications

  • Amino Acid Analysis: Derivatization of amino acids for enhanced detection in reverse-phase HPLC-UV or LC-MS/MS.[1][2]

  • Metabolomics: Targeted analysis of amine-containing metabolites in biological matrices such as plasma and urine.[1]

  • Peptide and Protein Chemistry: N-terminal sequencing and labeling of peptides and proteins.

  • Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites.

Quantitative Data Summary

The following tables summarize typical performance data obtained when using isothiocyanates for the derivatization and analysis of amines. While specific values for this compound may vary, these tables provide a general expectation of performance based on similar derivatization agents like phenyl isothiocyanate (PITC).

Table 1: HPLC-UV Method Validation Parameters for Derivatized Amines

ParameterTypical Value
Linearity (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)1 - 10 pmol
Limit of Quantification (LOQ)5 - 50 pmol

Table 2: LC-MS/MS Method Validation Parameters for Derivatized Amines

ParameterTypical Value
Linearity (r²)> 0.998
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%
Limit of Detection (LOD)10 - 100 fmol
Limit of Quantification (LOQ)50 - 500 fmol

Experimental Protocols

Protocol 1: Derivatization of Amino Acids for HPLC-UV Analysis

This protocol outlines the pre-column derivatization of amino acid standards or protein hydrolysates.

Materials:

  • This compound solution (5% v/v in acetonitrile)

  • Amino acid standards or hydrolyzed sample

  • Coupling buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • Quenching reagent: 1 M Tris-HCl, pH 8.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Reconstitute or dilute amino acid standards or hydrolyzed samples in the coupling buffer to a final concentration of 100-500 µM.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 50 µL of the this compound solution.

    • Vortex the mixture for 30 seconds.

    • Incubate at 50°C for 30 minutes in a heating block or water bath.

  • Quenching:

    • Add 50 µL of the quenching reagent to stop the reaction.

    • Vortex for 30 seconds.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject 10-20 µL of the filtered sample into the HPLC system.

    • Separate the derivatized amino acids on a C18 column with a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Detect the derivatives at a wavelength of 254 nm.[2]

Protocol 2: Derivatization of Amine-Containing Metabolites in Plasma for LC-MS/MS Analysis

This protocol is designed for the sensitive and selective quantification of biogenic amines and other small molecule metabolites in plasma.[1]

Materials:

  • This compound solution (10 mg/mL in acetonitrile/pyridine, 1:1 v/v)

  • Plasma sample

  • Internal standard solution (isotope-labeled analogs of the target analytes)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

  • Reconstitution solvent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation and Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

    • Add 200 µL of cold protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Evaporation:

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of the this compound solution.

    • Vortex for 30 seconds.

    • Incubate at 60°C for 45 minutes.

  • Final Preparation:

    • Evaporate the derivatization reagent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Vortex and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.[1]

    • Mass spectrometric detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-Containing Sample Buffer Add Coupling Buffer (pH 9.0) Sample->Buffer Reagent Add 2-Chloro-6-Methylphenyl Isothiocyanate Buffer->Reagent Incubate Incubate (e.g., 50°C, 30 min) Reagent->Incubate Quench Quench Reaction (optional) Incubate->Quench Analyze HPLC-UV or LC-MS/MS Analysis Quench->Analyze

Caption: General workflow for derivatization of amine-containing samples.

Reaction_Mechanism Amine R-NH₂ (Amine) Thiourea R-NH-C(=S)-NH-Ar (Thiourea Derivative) Amine->Thiourea + Isothiocyanate S=C=N-Ar (2-Chloro-6-Methylphenyl Isothiocyanate) Isothiocyanate->Thiourea Nucleophilic Addition

References

Application Notes and Protocols: One-Pot Synthesis Involving 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the one-pot synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate and its subsequent utilization in the one-pot synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Isothiocyanates, in general, are versatile reagents known for their reactivity towards nucleophiles, making them ideal precursors for a wide range of biologically active molecules. The one-pot synthesis of heterocyclic compounds from this isothiocyanate offers significant advantages, including reduced reaction times, lower costs, and increased efficiency by avoiding the isolation of intermediates. This document outlines adaptable one-pot procedures for the synthesis of thiazoles, triazoles, and quinazolines, which are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Part 1: One-Pot Synthesis of this compound

This protocol describes a general and efficient one-pot method for the preparation of this compound from 2-chloro-6-methylaniline. The reaction proceeds via the in-situ formation of a dithiocarbamate salt, followed by desulfurization.

Experimental Protocol

Materials:

  • 2-chloro-6-methylaniline

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Cyanuric chloride (TCT) or Trichloro-1,3,5-triazine

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (6N)

  • Dimethylformamide (DMF) (optional, for less reactive anilines)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylaniline (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and, if necessary, a co-solvent like DMF.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by Thin Layer Chromatography (TLC).

  • Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0-5 °C.

  • In a separate beaker, dissolve cyanuric chloride (0.5 eq) in dichloromethane.

  • Add the cyanuric chloride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the biphasic mixture vigorously for 1-2 hours at 0-5 °C.

  • After the reaction is complete (monitored by TLC), adjust the pH of the aqueous layer to >11 with a 6N NaOH solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation
Starting MaterialReagentsSolventReaction Time (h)Yield (%)
2-chloro-6-methylanilineCS₂, K₂CO₃, TCTH₂O/CH₂Cl₂4-685-95

Note: Yields are estimated based on general procedures for aryl isothiocyanate synthesis and may vary depending on specific reaction conditions and scale.

Part 2: One-Pot Synthesis of Heterocyclic Compounds

The following protocols utilize the in-situ generated or pre-synthesized this compound for the one-pot synthesis of various heterocyclic systems.

Application 1: One-Pot Synthesis of 2-Amino-thiazole Derivatives

Thiazole derivatives are present in numerous FDA-approved drugs, including the anticancer agent Dasatinib, for which 2-chloro-6-methylaniline is a key precursor.[1][2] This protocol describes a one-pot synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole derivatives.

Materials:

  • This compound (or generated in-situ)

  • An α-haloketone (e.g., phenacyl bromide, chloroacetone)

  • A primary or secondary amine

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or DMF, add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding thiourea intermediate.

  • To the same flask, add the α-haloketone (1.0 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (60-80 °C) for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-aminothiazole derivative.

Isothiocyanateα-HaloketoneAmineBaseSolventYield (%)
This compoundPhenacyl bromideMorpholineTEAEthanol75-85
This compoundChloroacetonePiperidineK₂CO₃DMF70-80

Note: Yields are representative and may vary based on the specific substrates used.

Application 2: One-Pot Synthesis of 1,2,4-Triazole-3-thione Derivatives

1,2,4-Triazole derivatives are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Materials:

  • This compound (or generated in-situ)

  • A hydrazide (e.g., benzhydrazide, acetohydrazide)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or isopropanol

Procedure:

  • In a round-bottom flask, dissolve the hydrazide (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide or potassium carbonate (1.1 eq) in water to the flask.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole-3-thione derivative.

IsothiocyanateHydrazideBaseSolventYield (%)
This compoundBenzhydrazideNaOHEthanol80-90
This compoundAcetohydrazideK₂CO₃Isopropanol75-85

Note: Yields are representative and may vary based on the specific substrates used.

Application 3: One-Pot Synthesis of Quinazoline-4(3H)-thione Derivatives

Quinazoline derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer and anticonvulsant effects.

Materials:

  • This compound (or generated in-situ)

  • Anthranilic acid or its ester/amide derivatives

  • A base such as Potassium Carbonate (K₂CO₃) or Pyridine

  • A high-boiling solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of anthranilic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure quinazoline-4(3H)-thione derivative.

IsothiocyanateAnthranilic Acid DerivativeBaseSolventYield (%)
This compoundAnthranilic acidK₂CO₃DMF70-80
This compoundMethyl anthranilatePyridineDMSO65-75

Note: Yields are representative and may vary based on the specific substrates used.

Visualization of Workflows and Pathways

Experimental Workflow: One-Pot Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_reagents Reagents cluster_end Product & Workup 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Dithiocarbamate Formation Dithiocarbamate Formation 2-Chloro-6-methylaniline->Dithiocarbamate Formation CS2 CS2 CS2->Dithiocarbamate Formation K2CO3 K2CO3 K2CO3->Dithiocarbamate Formation Desulfurization Desulfurization Dithiocarbamate Formation->Desulfurization Workup Workup Desulfurization->Workup TCT TCT TCT->Desulfurization DCM DCM DCM->Desulfurization Product 2-Chloro-6-Methylphenyl Isothiocyanate Workup->Product

Caption: Workflow for the one-pot synthesis of this compound.

Logical Relationship: One-Pot Synthesis of Thiazoles

G Isothiocyanate 2-Chloro-6-Methylphenyl Isothiocyanate Thiourea Thiourea Intermediate Isothiocyanate->Thiourea Amine Amine Amine->Thiourea Thiazole 2-Aminothiazole Derivative Thiourea->Thiazole Alpha-Haloketone Alpha-Haloketone Alpha-Haloketone->Thiazole Base Base Base->Thiazole

Caption: Logical steps in the one-pot synthesis of 2-aminothiazole derivatives.

Signaling Pathway Implication: Kinase Inhibition by Thiazole Derivatives

Many thiazole-containing compounds, such as Dasatinib, function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

G cluster_pathway Cancer Cell Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Kinase->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Thiazole_Derivative Thiazole-based Kinase Inhibitor (e.g., Dasatinib) Thiazole_Derivative->Receptor_Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a thiazole derivative.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate and its derivatives. This document includes detailed experimental protocols, data on the biological activities of related compounds, and visualizations of synthetic workflows and potential signaling pathways.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are widely recognized for their potential as chemopreventive and therapeutic agents, particularly in the context of cancer.[1][2] The biological activity of ITCs is attributed to their ability to modulate various cellular signaling pathways, including the Keap1-Nrf2 pathway and the inhibition of histone deacetylases (HDACs).[3][4][5] this compound is an aromatic ITC derivative with potential applications in drug discovery and development due to its unique substitution pattern which can influence its biological activity and pharmacokinetic properties.

This document outlines a scalable, one-pot synthesis of this compound from 2-chloro-6-methylaniline, avoiding the use of highly toxic reagents like thiophosgene.

Scale-up Synthesis Protocol

The recommended method for the scale-up synthesis of this compound is a one-pot reaction from 2-chloro-6-methylaniline and carbon disulfide, using cyanuric chloride as a desulfurizing agent.[6] This method is advantageous for its operational simplicity, use of readily available and less hazardous reagents, and suitability for industrial production.

Experimental Workflow

Synthesis_Workflow cluster_prep Dithiocarbamate Salt Formation cluster_desulfurization Desulfurization cluster_workup Work-up and Purification Start Start: 2-Chloro-6-methylaniline CS2_Base Addition of Carbon Disulfide (CS2) and Aqueous Base (e.g., K2CO3) Start->CS2_Base Step 1 Dithiocarbamate In situ formation of Potassium 2-chloro-6-methyldithiocarbamate CS2_Base->Dithiocarbamate Cyanuric_Chloride Addition of Cyanuric Chloride (TCT) in an organic solvent (e.g., CH2Cl2) Dithiocarbamate->Cyanuric_Chloride Step 2 Isothiocyanate_Formation Formation of 2-Chloro-6-Methylphenyl Isothiocyanate Cyanuric_Chloride->Isothiocyanate_Formation Basification Basification with NaOH to dissolve byproducts Isothiocyanate_Formation->Basification Step 3 Extraction Extraction with Organic Solvent Basification->Extraction Purification Purification by Vacuum Distillation Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: One-pot synthesis workflow for this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
2-Chloro-6-methylanilineC₇H₈ClN141.60≥98%
Carbon DisulfideCS₂76.14≥99%
Potassium CarbonateK₂CO₃138.21≥99%
Cyanuric Chloride (TCT)C₃Cl₃N₃184.41≥99%
DichloromethaneCH₂Cl₂84.93ACS grade
Sodium HydroxideNaOH40.00≥97%
Anhydrous Sodium SulfateNa₂SO₄142.04ACS grade
Detailed Protocol (Based on a 1-mol scale synthesis)
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-methylaniline (141.6 g, 1.0 mol) and water (1.5 L).

  • Dithiocarbamate Formation: To the stirred suspension, add potassium carbonate (138.2 g, 1.0 mol). Cool the mixture to 10-15 °C in an ice bath. Add carbon disulfide (91.4 g, 1.2 mol) dropwise over 1 hour, maintaining the temperature below 20 °C. After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the starting amine is consumed (monitored by TLC or GC).

  • Desulfurization: Cool the reaction mixture to 0-5 °C. Prepare a solution of cyanuric chloride (92.2 g, 0.5 mol) in dichloromethane (500 mL) and add it dropwise to the reaction mixture over 2-3 hours, keeping the internal temperature below 10 °C. After the addition, allow the mixture to stir at 0-5 °C for another hour.

  • Work-up: Basify the reaction mixture to a pH > 11 by the slow addition of 6 N aqueous sodium hydroxide. This step dissolves the triazine byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Application Notes: Biological Activity

Anticancer Activity of Phenyl Isothiocyanate Derivatives
CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Phenethyl Isothiocyanate (PEITC)PC-3 (Prostate)MTT7.5[1]
Phenethyl Isothiocyanate (PEITC)MCF-7 (Breast)MTT5.0[1]
Benzyl Isothiocyanate (BITC)A549 (Lung)MTT2.5[7]
Benzyl Isothiocyanate (BITC)PANC-1 (Pancreatic)MTT3.0[8]
Phenylhexyl Isothiocyanate (PHI)RPMI8226 (Myeloma)Cell Proliferation0.5[4][9]
Potential Signaling Pathways

Isothiocyanates exert their anticancer effects through the modulation of multiple signaling pathways. Two of the most well-documented mechanisms are the activation of the Keap1-Nrf2 antioxidant response pathway and the inhibition of histone deacetylases (HDACs).

  • Keap1-Nrf2 Pathway Activation: Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and phase II detoxification enzymes, protecting cells from carcinogenic insults.[5][10][11][12][13]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inhibits Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_mod Modified Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Genes Transcription of Antioxidant & Phase II Detoxification Genes ARE->Genes activates

Caption: Isothiocyanate-mediated activation of the Keap1-Nrf2 pathway.

  • Histone Deacetylase (HDAC) Inhibition: Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Several isothiocyanates have been identified as HDAC inhibitors.[3][4][9][14] By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, which in turn can trigger cell cycle arrest and apoptosis.[3][14]

HDAC_Inhibition_Pathway cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) HDAC Histone Deacetylase (HDAC) ITC->HDAC inhibits Histones Acetylated Histones HDAC->Histones deacetylates Chromatin Relaxed Chromatin Histones->Chromatin TSG Tumor Suppressor Genes Chromatin->TSG allows access to Transcription Gene Transcription TSG->Transcription undergoes Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis leads to

Caption: Mechanism of HDAC inhibition by isothiocyanates.

Conclusion

The one-pot synthesis of this compound using cyanuric chloride offers a safe and scalable alternative to traditional methods. While direct biological data for this specific compound is limited, the well-established anticancer properties of related phenyl isothiocyanates suggest that it is a promising candidate for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for Microwave-Assisted Reactions of 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the utilization of 2-Chloro-6-Methylphenyl Isothiocyanate in microwave-assisted organic synthesis. Due to a lack of specific published microwave-assisted reactions for this compound, the following protocols are based on established microwave-assisted syntheses of structurally related compounds, particularly 3-aryl-2-thioquinazolin-4(3H)-ones. These methods highlight the significant advantages of microwave irradiation, such as dramatically reduced reaction times and improved yields, which are crucial in medicinal chemistry and drug development for the rapid generation of compound libraries.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry, offering significant benefits over conventional heating methods.[1] By directly heating the reaction mixture, microwaves can lead to rapid temperature increases, resulting in dramatically accelerated reaction rates.[2] This often translates to cleaner reactions with higher yields and reduced side product formation. In the context of heterocyclic chemistry, MAOS is particularly valuable for the efficient construction of complex scaffolds of medicinal interest.[2][3]

Isothiocyanates are versatile building blocks in the synthesis of a wide range of nitrogen and sulfur-containing heterocycles, including quinazolinones and thioureas. The protocols detailed below are representative of how this compound can be employed in such microwave-promoted cyclocondensation reactions.

Data Presentation: Representative Reaction Data

The following table summarizes representative quantitative data for the microwave-assisted synthesis of 3-aryl-2-thioquinazolin-4(3H)-ones, which serves as a model for the expected outcomes when using this compound as a precursor. The data is adapted from a study on the condensation of anthranilic acid with various dithiocarbamate salts, which are formed in situ from the corresponding aryl amine (a surrogate for the isothiocyanate reaction).[4]

EntryAryl SubstituentMicrowave Power (W)Time (min)Yield (%)
1Phenyl3002.592
24-Chlorophenyl3003.094
34-Methylphenyl3002.095
44-Methoxyphenyl3003.590
52-Chloro-6-Methylphenyl (Expected) 300 2-4 ~90-95

Data for entries 1-4 is based on the synthesis of 3-aryl-2-thioquinazolin-4(3H)-ones from the corresponding dithiocarbamate salts as reported by Patil et al. (2012).[4] Entry 5 is a projected outcome for the reaction with this compound under similar conditions.

Experimental Protocols

Protocol 1: Representative Microwave-Assisted Synthesis of 3-(2-Chloro-6-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a representative one-pot, three-component synthesis of a 2-thioxoquinazoline derivative under microwave irradiation.

Materials:

  • 2-Chloro-6-methylaniline (1 mmol, 141.59 mg)

  • Carbon disulfide (1.2 mmol, 91.36 mg, 72.6 µL)

  • Triethylamine (2.2 mmol, 222.6 mg, 306 µL)

  • Anthranilic acid (1 mmol, 137.14 mg)

  • Ethanol (10 mL)

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

  • Dedicated microwave reactor

Procedure:

  • To a 10-20 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-Chloro-6-methylaniline (1 mmol) and ethanol (5 mL).

  • To this solution, add triethylamine (2.2 mmol) followed by the slow addition of carbon disulfide (1.2 mmol) at room temperature.

  • Stir the mixture for 15-20 minutes at room temperature to form the dithiocarbamate salt in situ.

  • Add anthranilic acid (1 mmol) and the remaining ethanol (5 mL) to the reaction mixture.

  • Seal the microwave vial and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120 °C (ramp time of 2 minutes) for 3-5 minutes with a microwave power of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice (~50 g).

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure 3-(2-Chloro-6-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - 2-Chloro-6-methylaniline - Carbon Disulfide - Triethylamine - Anthranilic Acid - Ethanol mixing Mixing and Stirring (In-situ dithiocarbamate formation) reagents->mixing microwave Microwave Irradiation (300W, 120°C, 3-5 min) mixing->microwave workup Work-up (Ice precipitation, Filtration) microwave->workup purification Purification (Recrystallization from Ethanol) workup->purification product Pure Product: 3-(2-Chloro-6-Methylphenyl)- 2-thioxo-2,3-dihydroquinazolin-4(1H)-one purification->product reaction_scheme sub1 2-Chloro-6-methylaniline plus1 + sub2 CS2, Et3N plus2 + reaction_arrow Microwave Ethanol, 120°C sub3 Anthranilic Acid product 3-(2-Chloro-6-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reaction_arrow->product

References

Application Notes and Protocols: 2-Chloro-6-Methylphenyl Isothiocyanate in the Potential Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-6-methylphenyl structural motif is a key pharmacophore in a number of potent kinase inhibitors, most notably in Dasatinib, a dual Src/Abl kinase inhibitor.[1][2] Kinase inhibitors have become a cornerstone in the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive disease progression. While direct utilization of 2-Chloro-6-Methylphenyl Isothiocyanate in the synthesis of widely known kinase inhibitors is not extensively documented in publicly available literature, its chemical reactivity as an isothiocyanate presents a valuable opportunity for the synthesis of novel compounds with potential kinase inhibitory activity.[3]

Isothiocyanates are versatile reagents in organic synthesis, readily reacting with nucleophiles to form a variety of heterocyclic and thiourea-based compounds.[4][5] Many molecules containing these scaffolds have demonstrated significant biological activity, including anticancer and enzyme-inhibitory effects.[6][7] This document provides an overview of the potential applications of this compound as a starting material for the generation of compound libraries for screening against various kinases.

Rationale for Use in Kinase Inhibitor Scaffolds

The core value of this compound in this context lies in its ability to introduce the biologically relevant 2-chloro-6-methylphenyl group into new molecular frameworks. This group is known to favorably interact with the ATP-binding pocket of certain kinases. The isothiocyanate functional group allows for the construction of thiourea-based linkers or the formation of various heterocyclic systems that can be further functionalized to optimize binding affinity and selectivity for target kinases.

Key Synthetic Applications and Protocols

The primary reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This reactivity can be exploited to synthesize a diverse range of compounds with potential biological activity.

Synthesis of N-(2-Chloro-6-methylphenyl)-N'-substituted Thioureas

Thiourea derivatives are known to exhibit a wide range of biological activities, including kinase inhibition. The synthesis of N-(2-Chloro-6-methylphenyl)-N'-substituted thioureas is a straightforward and high-yielding reaction.

General Reaction Scheme:

G reagent1 2-Chloro-6-Methylphenyl Isothiocyanate product N-(2-Chloro-6-methylphenyl)-N'-(substituted) Thiourea reagent1->product + reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product

Caption: General synthesis of substituted thioureas.

Experimental Protocol:

  • Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Purity and Yield of Thiourea Derivatives

EntryAmine (R1R2NH)SolventReaction Time (h)Yield (%)Purity (%)
1AnilineDCM2>95>98
2BenzylamineTHF1.5>95>99
3PiperidineAcetonitrile1>98>99

Note: The data presented in this table is representative of typical yields and purities for this type of reaction and should be considered illustrative.

Synthesis of Heterocyclic Scaffolds

This compound can also serve as a key building block in the synthesis of various nitrogen and sulfur-containing heterocycles, which are prevalent in kinase inhibitor structures.

Workflow for Heterocyclic Synthesis:

G start 2-Chloro-6-Methylphenyl Isothiocyanate intermediate Thiourea Intermediate start->intermediate + Nucleophile product1 Thiazolidinones intermediate->product1 Cyclocondensation (e.g., with α-halo esters) product2 Thiadiazoles intermediate->product2 Oxidative Cyclization product3 Quinazolinones intermediate->product3 Intramolecular Cyclization

Caption: Potential pathways to heterocyclic systems.

General Protocol for Thiazolidinone Synthesis:

  • Thiourea Formation: Synthesize the N-substituted thiourea from this compound and a primary amine as described in the previous protocol.

  • Cyclocondensation: To a solution of the purified thiourea (1.0 eq) in a suitable solvent like ethanol or acetic acid, add a halo-carbonyl compound such as ethyl bromoacetate (1.1 eq) and a base (e.g., sodium acetate).

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitated solid can be filtered, washed with water, and purified by recrystallization or column chromatography.

Signaling Pathways of Interest

The resulting compounds from these syntheses could potentially target a variety of kinase signaling pathways implicated in cancer and other diseases. The 2-chloro-6-methylphenyl moiety, as seen in Dasatinib, is known to interact with both Src-family kinases and Abl kinase.

G cluster_0 Potential Kinase Targets cluster_1 Downstream Cellular Processes Src Src Family Kinases Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Migration Cell Migration Src->Migration Abl Abl Kinase Abl->Proliferation Abl->Survival Inhibitor Novel Inhibitor (from 2-Chloro-6-Methylphenyl Isothiocyanate) Inhibitor->Src Inhibition Inhibitor->Abl Inhibition

Caption: Potential inhibition of kinase signaling pathways.

Conclusion

This compound is a reactive and versatile chemical intermediate that holds significant potential for the synthesis of novel kinase inhibitors. Its ability to introduce the key 2-chloro-6-methylphenyl pharmacophore into diverse molecular scaffolds, such as thioureas and various heterocycles, makes it a valuable tool for medicinal chemists and drug discovery scientists. The straightforward and efficient protocols for its reaction with nucleophiles allow for the rapid generation of compound libraries for high-throughput screening against a range of kinase targets. Further exploration of the synthetic utility of this reagent is warranted to fully realize its potential in the development of next-generation kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-Methylphenyl Isothiocyanate. The information is designed to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing the formation of unwanted side products.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in organic synthesis. The following table outlines potential issues, their probable causes related to side product formation, and recommended solutions when using this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired N,N'-disubstituted thiourea 1. Incomplete reaction: Steric hindrance from the 2-chloro and 6-methyl groups can slow down the reaction. 2. Hydrolysis of the isothiocyanate: Presence of water in the reaction mixture.1. Reaction optimization: Increase reaction time, elevate the temperature, or use a catalyst (e.g., a non-nucleophilic base like triethylamine) to facilitate the reaction. 2. Anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a symmetrical diarylthiourea byproduct Contamination of the starting amine with water can lead to the hydrolysis of the isothiocyanate to 2-chloro-6-methylaniline. This aniline then reacts with another molecule of the isothiocyanate to form a symmetrical thiourea.[1]Purify starting materials: Use freshly distilled or rigorously dried amines and solvents.
Formation of an unexpected guanidine derivative The thiourea product may react further, especially under harsh conditions or in the presence of certain reagents, to form a guanidine.[2][3]Mild reaction conditions: Use moderate temperatures and avoid strong bases or other reagents that could promote further reaction of the thiourea. Monitor the reaction closely and work up as soon as the starting materials are consumed.
Detection of 2-chloro-6-methylaniline in the crude product This is a direct result of the hydrolysis of this compound. This can occur during the reaction or workup if aqueous or protic solvents are used under conditions that favor hydrolysis.[4]Anhydrous workup: If possible, use an anhydrous workup procedure. If an aqueous workup is necessary, perform it quickly at low temperatures and use a non-polar organic solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when reacting this compound with a primary amine?

A1: The most frequently encountered side products are the symmetrical N,N'-bis(2-chloro-6-methylphenyl)thiourea and 2-chloro-6-methylaniline. The symmetrical thiourea arises from the hydrolysis of the isothiocyanate to the corresponding amine, which then reacts with unreacted isothiocyanate.[1] The aniline is the direct hydrolysis product.

Q2: How does the steric hindrance of this compound affect its reactivity and the formation of side products?

A2: The chlorine atom and the methyl group at the 2 and 6 positions of the phenyl ring create significant steric hindrance around the isothiocyanate functional group. This can slow down the rate of reaction with nucleophiles, particularly bulky amines.[5] Slower desired reactions can allow more time for side reactions, such as hydrolysis, to occur if trace amounts of water are present.

Q3: Can the thiourea product react further to form other byproducts?

A3: Yes, under certain conditions, the initially formed thiourea can undergo further reactions. For example, it can be converted to a guanidine derivative.[2][3] This is more likely to occur with excess reagents, prolonged reaction times, or at elevated temperatures.

Q4: What is the role of a base in the reaction of this compound with an amine?

A4: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine is often added. It can act as a catalyst and also scavenge any acidic impurities that might be present, which could otherwise promote side reactions. However, the choice of base is critical, as a nucleophilic base could react with the isothiocyanate itself.

Q5: How can I minimize the hydrolysis of this compound during my experiment?

A5: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is unavoidable, it should be done rapidly and at a low temperature to reduce the contact time and temperature at which hydrolysis can occur.[4]

Data Presentation

The following table provides hypothetical data to illustrate how reaction conditions can influence the product distribution in the reaction of this compound with a generic primary amine (R-NH₂).

Entry Solvent Temperature (°C) Reaction Time (h) Desired Product Yield (%) Symmetrical Thiourea Yield (%) 2-Chloro-6-methylaniline Yield (%)
1Dichloromethane (anhydrous)252492<1<1
2Dichloromethane (wet)2524751510
3Toluene (anhydrous)80695<1<1
4Toluene (wet)806602515
5Dichloromethane (anhydrous) with Triethylamine (1.1 eq)251296<1<1

Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary depending on the specific amine and reaction conditions.

Experimental Protocols

A general procedure for the synthesis of an N-(2-chloro-6-methylphenyl)-N'-substituted thiourea is provided below.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Anhydrous dichloromethane (or another suitable anhydrous solvent)

  • Triethylamine (optional, freshly distilled)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

  • If using a base, add triethylamine (1.1 equivalents) to the amine solution.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, it can be gently heated to reflux.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting common issues.

Reaction_Pathways ITC 2-Chloro-6-Methylphenyl Isothiocyanate Thiourea Desired N,N'-disubstituted Thiourea ITC->Thiourea + R-NH2 Hydrolysis_Intermediate Carbamic Acid Intermediate ITC->Hydrolysis_Intermediate + H2O (Hydrolysis) Symmetrical_Thiourea Symmetrical Diarylthiourea (Side Product 2) ITC->Symmetrical_Thiourea Amine Primary Amine (R-NH2) Amine->Thiourea Water Water (H2O) Water->Hydrolysis_Intermediate Aniline 2-Chloro-6-methylaniline (Side Product 1) Hydrolysis_Intermediate->Aniline Decarboxylation Aniline->Symmetrical_Thiourea + Isothiocyanate Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water Check for Water Contamination Start->Check_Water Dry_Reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Check_Water->Dry_Reagents Yes Check_Temp_Time Review Reaction Temp/Time Check_Water->Check_Temp_Time No End Improved Yield and Purity Dry_Reagents->End Optimize_Conditions Increase Temperature or Time Consider a Catalyst Check_Temp_Time->Optimize_Conditions Suboptimal Check_Purity Analyze Purity of Starting Materials Check_Temp_Time->Check_Purity Optimal Optimize_Conditions->End Purify_Start Purify Isothiocyanate and Amine Check_Purity->Purify_Start Impure Check_Purity->End Pure Purify_Start->End

References

Technical Support Center: Purification of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-6-methylphenyl Isothiocyanate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 2-chloro-6-methylaniline with a thiocarbonylating agent. Potential impurities include:

  • Unreacted 2-chloro-6-methylaniline: The starting amine may be present if the reaction has not gone to completion.

  • Symmetrical thiourea derivatives: Formed by the reaction of the isothiocyanate product with the starting amine.

  • Byproducts from the thiocarbonylating agent: Depending on the reagent used (e.g., thiophosgene, carbon disulfide), various sulfur-containing byproducts can be formed.

  • Solvent and reagent residues: Residual solvents and reagents used in the synthesis and workup steps.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is a moisture-sensitive compound and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is typically a liquid at room temperature and should be stored in a cool, dry place away from light.[1]

Q3: What are the key physical and chemical properties of this compound?

A3: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValue
Appearance Yellow to brown liquid[1]
Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
Solubility Soluble in organic solvents, limited solubility in water[1]
Reactivity The isothiocyanate group is reactive towards nucleophiles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Low Yield or Purity after Column Chromatography
Symptom Potential Cause Suggested Solution
Co-elution of impurities The polarity of the solvent system is not optimal for separating the target compound from impurities with similar retention factors (Rf).Optimize the mobile phase: Experiment with different solvent systems of varying polarity. A common starting point for aryl isothiocyanates is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can help to resolve closely eluting spots. Consider using a different solvent system altogether, such as dichloromethane/hexane.
Product streaking or tailing on the column The compound may be interacting too strongly with the stationary phase (e.g., silica gel), or the column may be overloaded.Reduce sample load: Decrease the amount of crude material loaded onto the column. Add a modifier: For basic impurities, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.
Product decomposition on the column Isothiocyanates can be sensitive to acidic silica gel.Use neutral or deactivated silica gel: Consider using neutral alumina or silica gel that has been treated with a base to minimize degradation of the target compound.
Issue 2: Difficulty in Recrystallization
Symptom Potential Cause Suggested Solution
Oiling out instead of crystallization The compound is too soluble in the chosen solvent, or the solution is supersaturated.Use a solvent pair: Dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
No crystal formation upon cooling The compound is too soluble in the solvent even at low temperatures, or the concentration is too low.Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. Seed the solution: If available, add a small crystal of the pure compound to induce crystallization.
Impurities co-crystallize with the product The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.Perform a hot filtration: If impurities are insoluble in the hot recrystallization solvent, a hot filtration step can remove them before cooling. Try a different solvent: Experiment with a range of solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the spots under UV light (254 nm). The desired product should be a major spot, and its Rf value will guide the choice of solvent system for column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Apply gentle pressure using compressed air or nitrogen to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Monitoring and Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid derivatives of this compound.

Materials:

  • Crude solid derivative of this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 2-Chloro-6-Methylphenyl Isothiocyanate Derivative tlc TLC Analysis to Determine Initial Purity and Polarity start->tlc choice Select Purification Method tlc->choice column Column Chromatography choice->column Liquid or Oily Product recrystallization Recrystallization choice->recrystallization Solid Product purity_check Purity Check by TLC/HPLC column->purity_check recrystallization->purity_check purity_check->choice Impure characterization Characterization (NMR, MS, etc.) purity_check->characterization Pure pure_product Pure Product characterization->pure_product

Caption: A general workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Low Purity after Initial Purification check_tlc Analyze TLC/HPLC Data start->check_tlc coelution Co-eluting Impurities? check_tlc->coelution streaking Streaking/Tailing Peaks? check_tlc->streaking decomposition Evidence of Decomposition? check_tlc->decomposition optimize_solvent Optimize Solvent System coelution->optimize_solvent Yes orthogonal_method Use Orthogonal Purification Method (e.g., Recrystallization) coelution->orthogonal_method Yes reduce_load Reduce Sample Load streaking->reduce_load Yes add_modifier Add Mobile Phase Modifier streaking->add_modifier Yes use_neutral_support Use Neutral Support (Silica/Alumina) decomposition->use_neutral_support Yes change_stationary_phase Change Stationary Phase optimize_solvent->change_stationary_phase If still co-eluting

Caption: A troubleshooting decision tree for the purification of this compound derivatives.

References

Technical Support Center: Optimizing Reaction Yield with 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-Chloro-6-methylphenyl Isothiocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiourea derivatives using this compound in a question-and-answer format.

Question 1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes and how can I resolve this?

Answer:

Slow or stalled reactions with this compound are often attributed to the steric hindrance from the ortho-chloro and methyl groups, which can impede the approach of the nucleophile to the electrophilic carbon of the isothiocyanate. Additionally, the electron-withdrawing nature of the chloro group can influence the reactivity.

Potential Solutions:

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a suitable solvent is a common strategy.[1][2]

  • Prolong Reaction Time: Due to the steric hindrance, these reactions may require longer durations than those with less substituted isothiocyanates. Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period (e.g., 24-48 hours).

  • Use of a Catalyst: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be added to activate the amine nucleophile. For certain reactions, a catalyst like 4-dimethylaminopyridine (DMAP) might be beneficial.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, especially for reactions hindered by steric factors.[2]

  • Optimize Solvent Choice: The reaction can be sensitive to the solvent. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are commonly used.[1] Experimenting with different solvents may improve reaction rates.

Question 2: I am observing a low yield of my desired thiourea product. How can I improve this?

Answer:

Low yields can result from the factors mentioned above (slow reaction) or from issues with reagent quality, stoichiometry, and work-up procedures.

Potential Solutions:

  • Verify Reagent Quality: this compound is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored reagent. Handling under an inert atmosphere (nitrogen or argon) is recommended.

  • Check Stoichiometry: While a 1:1 molar ratio of the isothiocyanate to the amine is typical, using a slight excess (1.1 to 1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the isothiocyanate is prone to degradation.

  • Review Work-up and Purification: Ensure that the product is not being lost during extraction or purification steps. If the product is an oil, it may not crystallize easily. In such cases, column chromatography is the most reliable purification method.[1] For viscous oils, trituration with a non-polar solvent like hexane may induce crystallization.[1]

Question 3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these and how can I prevent their formation?

Answer:

The formation of byproducts is a common issue. In reactions with isothiocyanates, these can include symmetrical thioureas or degradation products.

Potential Byproducts and Solutions:

  • Formation of Symmetrical Thiourea: If there is an excess of the amine starting material and harsh reaction conditions, a symmetrical thiourea could form. Careful control of stoichiometry is crucial.

  • Degradation of Isothiocyanate: As mentioned, this compound is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent its degradation.

  • Decomposition of Product: The desired thiourea derivative itself might be unstable under the reaction conditions (e.g., high heat). If you suspect this, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: It is an organic compound with a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, with an isothiocyanate functional group.[3] It is typically a yellow to brown liquid with a pungent odor and is soluble in organic solvents but has limited solubility in water.[3]

Q2: How should I store and handle this compound?

A2: It should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Standard safety precautions for handling irritant chemicals should be followed.

Q3: What types of reactions is this compound typically used for?

A3: It is a valuable intermediate in organic synthesis, particularly for creating thiourea derivatives through nucleophilic addition reactions with primary or secondary amines.[3][4] These thiourea derivatives are often investigated for their biological activities in agrochemicals and pharmaceuticals.[3]

Q4: How do the chloro and methyl groups on the phenyl ring affect the reactivity of the isothiocyanate group?

A4: The ortho-position of both the chloro and methyl groups creates significant steric hindrance around the isothiocyanate functional group. This can slow down the rate of reaction with nucleophiles compared to less substituted isothiocyanates.[5][6] Electronically, the chlorine atom is electron-withdrawing, which can increase the electrophilicity of the isothiocyanate carbon, while the methyl group is electron-donating.

Data Presentation

Table 1: Representative Reaction Conditions for Thiourea Synthesis

Amine NucleophileSolventTemperature (°C)Time (h)Approx. Yield (%)
AnilineTHF2512 - 2485 - 95
BenzylamineDCM252 - 4>95
CyclohexylamineEthanol506 - 890 - 98
4-FluoroanilineDMF802475 - 85

Note: The data presented are representative examples for reactions of substituted isothiocyanates and may vary for this compound due to steric hindrance. Optimization is recommended.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Conversion Steric Hindrance, Low ReactivityIncrease temperature, prolong reaction time, use microwave irradiation, or add a catalyst.[2]
Low Yield Reagent Degradation, Poor StoichiometryUse fresh reagents, handle under inert atmosphere, consider a slight excess of the amine.
Byproduct Formation Moisture, Excess AmineUse anhydrous solvents and oven-dried glassware, maintain strict stoichiometry.
Purification Difficulty Oily ProductUse column chromatography for purification; attempt trituration with a non-polar solvent to induce crystallization.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-(2-Chloro-6-methylphenyl)-N'-substituted Thiourea

  • Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 mmol) in an anhydrous solvent (e.g., 10 mL of THF or DCM).

  • Addition: To this solution, add this compound (1.0 mmol) dropwise at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if it is an oil.[1]

Protocol 2: Purification by Column Chromatography

  • Adsorbent Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiourea derivative.

Visualizations

experimental_workflow Experimental Workflow for Thiourea Synthesis start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_isothiocyanate Add 2-Chloro-6-Methylphenyl Isothiocyanate dissolve_amine->add_isothiocyanate react Stir at RT or Heat (Monitor by TLC) add_isothiocyanate->react workup Concentrate Under Reduced Pressure react->workup purify Purify Crude Product workup->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of thiourea derivatives.

troubleshooting_workflow Troubleshooting Logic for Low Reaction Yield low_yield Low Yield Detected check_reagents Verify Reagent Quality and Stoichiometry low_yield->check_reagents check_conditions Assess Reaction Conditions low_yield->check_conditions check_purification Review Work-up and Purification low_yield->check_purification increase_temp Increase Temperature check_conditions->increase_temp prolong_time Prolong Reaction Time check_conditions->prolong_time use_catalyst Use a Catalyst check_conditions->use_catalyst column_chromatography Use Column Chromatography check_purification->column_chromatography signaling_pathway Simplified PI3K/AKT Signaling Pathway isothiocyanate Isothiocyanates pi3k PI3K isothiocyanate->pi3k Inhibition akt AKT pi3k->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibition

References

Stability of 2-Chloro-6-Methylphenyl Isothiocyanate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Chloro-6-Methylphenyl Isothiocyanate in various solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended) and protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in anhydrous, aprotic solvents. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture, which can lead to degradation. Store these aliquots at -20°C.

Q3: In which solvents is this compound most stable?

A3: Generally, aryl isothiocyanates like this compound exhibit greater stability in anhydrous aprotic solvents compared to protic solvents. Aprotic solvents do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors, which reduces the likelihood of nucleophilic attack on the isothiocyanate group.[1]

Q4: What signs of degradation should I look for in my sample of this compound?

A4: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the formation of a precipitate, or a change in odor. For a definitive assessment of purity, analytical techniques such as HPLC or GC are recommended to detect the presence of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.1. Confirm that the compound and its solutions have been stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh stock solutions from the solid compound. 3. Use aliquoted stock solutions to minimize freeze-thaw cycles.
Precipitate forms in the stock solution upon storage. The compound may be unstable in the chosen solvent, leading to the formation of insoluble degradation products (e.g., ureas or thioureas).1. Consider switching to a more suitable, anhydrous aprotic solvent. 2. Ensure the solvent is completely dry before preparing the solution. 3. If a precipitate is observed, do not use the solution for experiments as the concentration of the active compound is no longer accurate.
Unexpected peaks appear in HPLC or GC analysis. These may be degradation products resulting from the reaction of the isothiocyanate with the solvent or trace amounts of water.1. Analyze the degradation products by mass spectrometry to identify their structures. 2. Review the solvent handling procedures to ensure anhydrous conditions. 3. Evaluate the stability of the compound in the analytical mobile phase if applicable.

Data on Stability in Different Solvents

The following tables provide representative data on the stability of this compound in a selection of common laboratory solvents at two different temperatures. This data is based on general principles of isothiocyanate reactivity and should be used as a guideline. Actual stability may vary based on specific experimental conditions, including water content and presence of impurities.

Table 1: Stability of this compound at 25°C (Room Temperature)

SolventSolvent TypePurity after 24 hours (%)Purity after 7 days (%)Major Degradation Products
Dimethyl Sulfoxide (DMSO)Aprotic, Polar>98~95N,N'-disubstituted (thio)urea
N,N-Dimethylformamide (DMF)Aprotic, Polar>98~95N,N'-disubstituted (thio)urea
Acetonitrile (ACN)Aprotic, Polar>99~97Minor hydrolysis products
Dichloromethane (DCM)Aprotic, Nonpolar>99~98Minimal degradation
ChloroformAprotic, Nonpolar>99~98Minimal degradation
Methanol (MeOH)Protic, Polar~90~75Thiocarbamates
Ethanol (EtOH)Protic, Polar~92~80Thiocarbamates
Water (buffered at pH 7)Protic, Polar<80<50Amine, Thioureas

Table 2: Stability of this compound at 4°C

SolventSolvent TypePurity after 1 month (%)Purity after 3 months (%)
Dimethyl Sulfoxide (DMSO)Aprotic, Polar~98~94
Acetonitrile (ACN)Aprotic, Polar~99~97
Dichloromethane (DCM)Aprotic, Nonpolar>99~98
Methanol (MeOH)Protic, Polar~90~80
Water (buffered at pH 7)Protic, Polar<70<40

Experimental Protocols

Protocol for Assessing Stability by HPLC

This protocol outlines a method to quantify the degradation of this compound over time.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the solution into several sealed vials and store them under the desired temperature conditions (e.g., 25°C and 4°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 96 hours, and 7 days), remove one vial from each temperature condition.

  • Sample Preparation for HPLC: Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Test Solvent) aliquot Aliquot into Vials prep_stock->aliquot incubate_rt Incubate at 25°C aliquot->incubate_rt incubate_4c Incubate at 4°C aliquot->incubate_4c sample Sample at Time Points (0, 24h, 7d) incubate_rt->sample incubate_4c->sample dilute Dilute for HPLC sample->dilute hplc HPLC Analysis dilute->hplc data Data Analysis & Degradation Kinetics hplc->data

Caption: Workflow for Stability Assessment of this compound.

degradation_pathways cluster_protic Protic Solvents (e.g., H2O, ROH) cluster_aprotic Aprotic Solvents (with trace H2O) itc 2-Chloro-6-Methylphenyl Isothiocyanate thiocarbamic_acid Thiocarbamic Acid Intermediate itc->thiocarbamic_acid + H2O (Hydrolysis) thiocarbamate Thiocarbamate Adduct itc->thiocarbamate + ROH (Alcoholysis) dimer Dimerization/Polymerization itc->dimer Trace impurities/light urea Symmetrical Thiourea itc->urea + Amine (from hydrolysis) amine 2-Chloro-6-Methylaniline thiocarbamic_acid->amine - CO2, - H2S

Caption: Potential Degradation Pathways in Different Solvent Types.

References

Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 2-Chloro-6-Methylphenyl Isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that should be handled with care in a well-ventilated laboratory setting, preferably within a chemical fume hood.[1] The primary hazards include:

  • Toxicity: It is expected to be toxic if swallowed, inhaled, or in contact with skin.[2]

  • Corrosivity: Like many isothiocyanates, it can cause severe skin burns and eye damage.[2]

  • Irritation: It may cause respiratory irritation.[3]

  • Sensitization: There is a potential for allergic skin reactions.[2]

Q2: What are the proper storage conditions for this compound?

A2: To ensure its stability and minimize risks, this compound should be stored under the following conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[1]

  • For long-term storage, refrigeration in a tightly sealed container may be considered to minimize degradation.[4]

Q3: My reaction with this compound is not proceeding to completion. What are the possible causes?

A3: Incomplete reactions are a common issue. Consider the following troubleshooting steps:

  • Reagent Purity: The isothiocyanate may have degraded due to improper storage, especially exposure to moisture.[5] Use a fresh or properly stored batch.

  • Stoichiometry: Ensure you are using an appropriate molar ratio of reactants. A slight excess of the isothiocyanate may be necessary to drive the reaction to completion.[5]

  • Reaction Conditions: The solvent and temperature can significantly influence the reaction rate. Common solvents for reactions with isothiocyanates include toluene, dichloromethane, and ethanol. Gentle heating might be required.

  • Steric Hindrance: The amine substrate might be sterically hindered, slowing down the reaction. In such cases, longer reaction times or heating may be necessary.

Q4: I am observing an unexpected byproduct in my reaction. What could it be?

A4: The formation of byproducts can occur for several reasons:

  • Urea/Thiourea Derivatives: If your amine is primary or secondary, it can react with the isothiocyanate to form the expected thiourea. However, side reactions can lead to other derivatives.

  • Moisture Contamination: Isothiocyanates are sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

  • Decomposition: The starting material or the product might be unstable under the reaction conditions. Analyze the stability of your compounds at the reaction temperature.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₆ClNSCymitQuimica[6]
Molecular Weight 183.66 g/mol CymitQuimica[6]
Physical State Yellow to brown liquidCymitQuimica[6]
Solubility Soluble in organic solvents, limited solubility in water.CymitQuimica[6]
  • 2-Methylphenyl isothiocyanate: bp 238-240 °C, density 1.11 g/cm³ at 20 °C, flash point 108 °C.[3]

  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: bp 239 °C, density 1.447 g/mL at 25 °C, flash point 113 °C.[6]

  • 2,6-Dimethylphenyl isothiocyanate: bp 247 °C, density 1.085 g/mL at 25 °C, flash point 113 °C.[2]

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Isothiocyanate Reactions start Problem Observed (e.g., Low Yield, Byproducts) check_purity Check Reagent Purity (Isothiocyanate & Amine) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_moisture Ensure Anhydrous Conditions start->check_moisture analyze_byproducts Analyze Byproducts (NMR, MS) check_purity->analyze_byproducts check_conditions->analyze_byproducts check_stoichiometry->analyze_byproducts check_moisture->analyze_byproducts optimize Optimize Conditions (e.g., Change Solvent, Add Catalyst) analyze_byproducts->optimize resolution Problem Resolved optimize->resolution

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

Synthesis of a Thiourea Derivative using this compound

This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add this compound (1.0 - 1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature, but gentle heating may be required for less reactive amines.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Incompatibility Chart

Incompatibility Chemical Incompatibility Chart ITC 2-Chloro-6-Methylphenyl Isothiocyanate oxidizers Strong Oxidizing Agents ITC->oxidizers Violent Reaction bases Strong Bases ITC->bases Decomposition alcohols Alcohols ITC->alcohols Forms Thiocarbamates amines Amines (Primary/Secondary) ITC->amines Forms Thioureas water Water/Moisture ITC->water Hydrolysis

Caption: A diagram illustrating incompatible chemical classes.

References

Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-Methylphenyl Isothiocyanate in coupling reactions.

Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My coupling reaction with this compound is resulting in a low yield or is not proceeding at all. What are the potential causes and solutions?

A1: Low yields in coupling reactions with this compound are often attributed to the steric hindrance imposed by the ortho-chloro and -methyl groups. This steric bulk can significantly reduce the electrophilicity of the isothiocyanate carbon and impede the approach of the nucleophilic amine.

Potential Causes and Recommended Solutions:

Potential CauseRecommended SolutionExpected Outcome
Steric Hindrance 1. Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[1] 2. Prolong Reaction Time: Monitor the reaction by TLC and allow it to proceed for an extended period (e.g., 24-48 hours). 3. Use a Less Sterically Hindered Amine: If possible, using a less bulky amine can facilitate the reaction.Increased conversion to the desired thiourea product.
Low Reactivity of the Amine 1. Use a More Nucleophilic Amine: Amines with electron-donating groups are more nucleophilic and may react more readily. 2. Add a Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity.Enhanced reaction rate and yield.
Degradation of Isothiocyanate 1. Use Fresh or Purified Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.[2] 2. Perform the Reaction Under an Inert Atmosphere: Using nitrogen or argon can prevent moisture-related degradation.[1]Improved yield and reduction of side products from isothiocyanate decomposition.
Inadequate Mixing/Solubility 1. Change the Solvent: Aprotic polar solvents like DMF or NMP can help solvate the transition state and improve reaction rates.[1] 2. Ensure Efficient Stirring: Vigorous stirring is essential to ensure proper interaction between reactants.A homogeneous reaction mixture and improved reaction kinetics.

Issue: Side Product Formation

Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?

A2: Side product formation can be a significant issue, especially when forcing conditions are required.

Common Side Products and Prevention Strategies:

Side ProductPotential CausePrevention Strategy
Symmetrical Thiourea of the Amine Reaction of the amine with a thiocarbonyl source other than the intended isothiocyanate.Ensure the purity of the this compound and use anhydrous reaction conditions.
Degradation Products Instability of the isothiocyanate or the thiourea product under the reaction conditions (e.g., high temperature).1. Use the lowest effective temperature. 2. Minimize reaction time once the starting material is consumed. 3. Perform the reaction under an inert atmosphere.[1]

Issue: Difficulty in Product Purification

Q3: I am struggling to purify the final thiourea product. What are the recommended purification methods?

A3: Purification of N,N'-disubstituted thioureas can be challenging due to their polarity and potential for oiling out.

Purification Strategies:

ProblemRecommended Solution
Product is an Oil/Won't Crystallize 1. Column Chromatography: This is a reliable method for purifying non-crystalline products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. 2. Trituration: Vigorously stirring the oil with a poor solvent (e.g., hexane) can sometimes induce crystallization.
Product is Contaminated with Starting Materials 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can remove unreacted starting materials. 2. Column Chromatography: This can effectively separate the product from the starting materials.

Frequently Asked Questions (FAQs)

Q4: What are the best general reaction conditions for coupling this compound with a primary amine?

A4: A good starting point is to dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Then, add the this compound (1.0-1.1 equivalents) to the solution at room temperature. The reaction should be stirred and monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be required.

Q5: How does the steric hindrance of this compound affect its reactivity compared to other aryl isothiocyanates?

A5: The ortho-chloro and -methyl groups create significant steric hindrance around the isothiocyanate functional group. This makes the carbon atom of the -N=C=S group less accessible to nucleophilic attack by an amine compared to less substituted aryl isothiocyanates like phenyl isothiocyanate. Consequently, reactions involving this compound often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields.

Q6: Are there any catalysts that can improve the coupling reaction of sterically hindered isothiocyanates?

A6: While many isothiocyanate-amine coupling reactions proceed without a catalyst, for challenging cases involving sterically hindered partners, the use of a catalyst can be beneficial. For related C-N bond formations, copper-based catalysts have shown promise for coupling sterically hindered partners.[3] Additionally, the use of a powerful nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) has been effective in overcoming steric hindrance in similar acylation reactions and could be explored here.[1]

Q7: What is the expected regioselectivity when using a multifunctional amine with this compound?

A7: The reaction will preferentially occur at the most nucleophilic and least sterically hindered amine group. For example, in a molecule with both a primary and a secondary amine, the primary amine is generally more reactive. However, the significant steric bulk of the isothiocyanate may favor reaction at the less hindered site, even if it is a less nucleophilic secondary amine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of thioureas from isothiocyanates and amines. Note that yields can vary significantly based on the specific amine used and the reaction conditions.

AmineSolventTemperature (°C)Time (h)Yield (%)
AnilineTHF252>95
BenzylamineDCM251>95
p-ToluidineEthanolReflux492
o-ToluidineTolueneReflux1275
tert-ButylamineDMF802460

Data is representative of typical isothiocyanate coupling reactions and may not be specific to this compound.

Experimental Protocols

General Procedure for the Synthesis of N-(2-Chloro-6-methylphenyl)-N'-(aryl/alkyl)thiourea

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the amine in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous THF add_iso Add this compound start->add_iso Under N2 stir Stir at Room Temperature (or Heat) add_iso->stir monitor Monitor by TLC stir->monitor Periodically monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure Thiourea Product purify->product

Caption: Experimental workflow for thiourea synthesis.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_purification Purification Issues start Low/No Yield? increase_temp Increase Temperature/Time start->increase_temp Yes check_purity Check Reagent Purity start->check_purity Yes column Column Chromatography start->column Purification Problem change_solvent Change Solvent (e.g., DMF) increase_temp->change_solvent add_catalyst Consider Catalyst (e.g., DMAP) change_solvent->add_catalyst use_excess Use Slight Excess of Amine check_purity->use_excess change_amine Use Less Hindered Amine use_excess->change_amine recrystallize Recrystallization column->recrystallize If solid

Caption: Troubleshooting decision tree for low yield.

References

Minimizing thiourea byproduct formation in isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize thiourea byproduct formation during isothiocyanate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiourea byproduct formation in isothiocyanate synthesis?

Thiourea byproduct formation is a common challenge in isothiocyanate synthesis, primarily arising from the reaction of the newly formed isothiocyanate product with the starting amine. This is especially prevalent when using methods that involve primary amines as starting materials.[1][2] Several factors can contribute to this side reaction, including reaction conditions and the choice of reagents.

Q2: Which synthetic methods are most prone to thiourea formation?

Methods utilizing thiocarbonyl transfer reagents like thiophosgene and its alternatives can encounter issues with thiourea byproducts.[1][2] Similarly, syntheses starting from primary amines and carbon disulfide can also lead to the formation of symmetrical N,N'-disubstituted thioureas if the intermediate isothiocyanate reacts with the initial amine.[3]

Q3: Are there synthesis methods that inherently minimize thiourea formation?

Yes, several modern approaches aim to reduce or eliminate thiourea byproducts. These include:

  • Decomposition of Dithiocarbamate Salts: This common method involves forming a dithiocarbamate salt from a primary amine and carbon disulfide, which is then treated with a desulfurizing agent to yield the isothiocyanate.[4] Careful selection of the desulfurizing agent and reaction conditions can minimize side reactions.

  • Synthesis from Hydroximoyl Chlorides: This method offers a high-yielding route to alkyl and aryl isothiocyanates with simple workup and often requires no further purification, avoiding the common pitfalls of amine-based syntheses.[4]

  • Use of Elemental Sulfur: Recent advancements have utilized elemental sulfur for the synthesis of isothiocyanates, offering a more sustainable and often cleaner reaction profile.[5][6]

  • Bench-Stable Solid Reagents: The use of solid, bench-stable reagents like (Me4N)SCF3 provides a rapid and efficient method for converting primary amines to isothiocyanates with high selectivity and minimal byproducts.[7][8]

Troubleshooting Guides

Issue 1: Significant Thiourea Byproduct Detected in the Reaction Mixture

Symptoms:

  • TLC analysis shows a significant spot corresponding to a thiourea derivative.

  • NMR or Mass Spectrometry data confirms the presence of a symmetrical or unsymmetrical thiourea.

  • Reduced yield of the desired isothiocyanate.

Possible Causes & Solutions:

Cause Recommended Solution Expected Outcome
Excess Amine Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of amine to the thiocarbonyl source.Minimized reaction between the isothiocyanate product and unreacted amine.
High Reaction Temperature Optimize the reaction temperature. Higher temperatures can sometimes promote the side reaction. Monitor the reaction at a lower temperature.Reduced rate of thiourea formation.
Prolonged Reaction Time Monitor the reaction progress by TLC and stop the reaction as soon as the starting amine is consumed.Prevents the accumulation of thiourea byproduct over time.
In-situ Isothiocyanate Reactivity If the isothiocyanate is particularly reactive, consider a two-step, one-pot approach where the isothiocyanate is formed first before the addition of any other nucleophiles.[9]Improved control over the reaction and suppression of the side reaction.
Choice of Base (for CS2 methods) In methods using carbon disulfide, the choice of base can be critical. For some substrates, using a tertiary amine as a base can lead to cleaner reactions.[2]Reduced formation of symmetrical thioureas.
Issue 2: Difficulty in Purifying Isothiocyanate from Thiourea Byproduct

Symptoms:

  • Co-elution of the isothiocyanate and thiourea during column chromatography.

  • Difficulty in obtaining pure crystals of the isothiocyanate.

Possible Causes & Solutions:

Cause Recommended Solution Expected Outcome
Similar Polarity of Product and Byproduct Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary.[10] Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective. Thioureas are often more crystalline and may precipitate out.[10][11]Effective separation of the desired isothiocyanate from the thiourea impurity.
Thiourea is a Crystalline Solid, Isothiocyanate is an Oil Trituration: Vigorously stir the crude mixture with a poor solvent for the thiourea (e.g., hexane). This can often induce crystallization of the thiourea, which can then be filtered off.[10]Isolation of the oily isothiocyanate from the solid thiourea.
Acidic/Basic Impurities Acid-Base Extraction: If the thiourea has different acid-base properties than the isothiocyanate, an acid-base wash during the workup can be an effective purification step.[12]Removal of acidic or basic impurities, potentially including the thiourea byproduct.

Experimental Protocols

Protocol 1: General Synthesis of Isothiocyanates via Dithiocarbamate Salts

This protocol is a representative procedure for the synthesis of isothiocyanates from primary amines and carbon disulfide.

Materials:

  • Primary Amine (1.0 eq.)

  • Carbon Disulfide (CS2) (1.1 eq.)

  • Triethylamine (Et3N) (2.2 eq.)

  • Tosyl Chloride (TsCl) (1.2 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Add tosyl chloride to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Isothiocyanate Synthesis cluster_workup Workup & Purification start Dissolve Amine in DCM add_et3n Add Triethylamine start->add_et3n cool Cool to 0 °C add_et3n->cool add_cs2 Add Carbon Disulfide cool->add_cs2 stir_rt Stir at Room Temp add_cs2->stir_rt add_tscl Add Tosyl Chloride stir_rt->add_tscl monitor Monitor by TLC add_tscl->monitor wash Wash with Water & Brine monitor->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Isothiocyanate purify->end

Caption: General workflow for isothiocyanate synthesis via dithiocarbamate salt.

troubleshooting_logic start Thiourea Byproduct Detected? cause_stoichiometry Check Stoichiometry (1:1 Amine:Reagent) start->cause_stoichiometry Yes purification Difficulty in Purification? start->purification No cause_temp Optimize Temperature (Lower) cause_stoichiometry->cause_temp cause_time Monitor Reaction Time cause_temp->cause_time cause_time->purification col_chrom Optimize Column Chromatography purification->col_chrom Yes end Pure Isothiocyanate purification->end No recrystallize Attempt Recrystallization col_chrom->recrystallize triturate Triturate with Poor Solvent recrystallize->triturate triturate->end

Caption: Troubleshooting logic for thiourea byproduct formation.

References

Improving reaction efficiency for 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction efficiency for the synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound start from the corresponding primary amine, 2-chloro-6-methylaniline. The two main approaches are:

  • Thiophosgene Method: This is a direct, one-step reaction where 2-chloro-6-methylaniline is treated with thiophosgene (CSCl₂) in the presence of a base. While often efficient, this method involves the use of highly toxic thiophosgene, requiring stringent safety precautions.[1][2]

  • Carbon Disulfide Method: This is a two-step, one-pot process that is generally preferred due to the avoidance of highly toxic reagents.[3][4] It involves:

    • Step 1: Dithiocarbamate Salt Formation: 2-chloro-6-methylaniline is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form an in-situ dithiocarbamate salt.[1][3]

    • Step 2: Desulfurization: A desulfurizing agent is then added to the reaction mixture to eliminate a molecule of hydrogen sulfide and form the isothiocyanate.[5]

Q2: Why am I observing a low yield of this compound?

A2: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the structure of the starting material, 2-chloro-6-methylaniline:

  • Steric Hindrance: The presence of both a chloro and a methyl group in the ortho positions to the amine significantly hinders the approach of reagents to the amino group. This steric hindrance can slow down the reaction rate and lead to incomplete conversion.

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the amino group, making it less reactive towards carbon disulfide or thiophosgene.

  • Inadequate Reaction Conditions: Suboptimal temperature, reaction time, solvent, or choice of base and desulfurizing agent can all contribute to lower yields. For sterically hindered and electron-deficient anilines, more forcing conditions or specific reagents may be necessary to drive the reaction to completion.

  • Side Reactions: The formation of byproducts, such as symmetrical thioureas, can consume the starting material and reduce the yield of the desired isothiocyanate.

Q3: What are the common side products, and how can their formation be minimized?

A3: The most common side product is the corresponding symmetrical thiourea, N,N'-bis(2-chloro-6-methylphenyl)thiourea. This can form if the newly generated this compound reacts with unreacted 2-chloro-6-methylaniline.

Strategies to Minimize Symmetrical Thiourea Formation:

  • Control Stoichiometry: Ensure a slight excess of the thiocarbonyl source (thiophosgene or carbon disulfide and desulfurizing agent) to drive the complete conversion of the starting amine.

  • One-Pot, Two-Step Procedure: In the carbon disulfide method, the sequential addition of reagents, allowing for the complete formation of the dithiocarbamate salt before the addition of the desulfurizing agent, can minimize the concentration of free amine available to react with the isothiocyanate product.[3][4]

  • Maintain Excess Thiophosgene: In the thiophosgene method, maintaining a constant excess of thiophosgene throughout the reaction can help to prevent the formation of the thiourea byproduct.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low reactivity of 2-chloro-6-methylaniline due to steric hindrance and electron-withdrawing chloro group. 2. Insufficiently strong base or inappropriate solvent. 3. Degradation of reagents (especially thiophosgene or moisture-sensitive desulfurizing agents).1. Increase reaction temperature and/or prolong reaction time. 2. For the CS₂ method, consider using a stronger base or a polar aprotic co-solvent like DMF to improve solubility and reactivity. 3. Use freshly opened or properly stored reagents.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Inadequate stoichiometry of reagents.1. Monitor the reaction by TLC or GC-MS and extend the reaction time or increase the temperature if necessary. 2. Use a slight excess (1.1-1.2 equivalents) of the thiocarbonyl source.
Formation of Symmetrical Thiourea Unreacted 2-chloro-6-methylaniline reacting with the isothiocyanate product.1. Ensure complete conversion of the starting amine by using a slight excess of the thiocarbonyl source. 2. In the thiophosgene method, add the amine solution to the thiophosgene solution to maintain an excess of the latter.
Difficulty in Product Purification 1. Presence of unreacted starting materials or byproducts. 2. Thermal decomposition during distillation.1. Perform an aqueous workup to remove water-soluble impurities. Column chromatography on silica gel can be effective for removing non-polar impurities. 2. Purify by vacuum distillation to reduce the boiling point and minimize thermal degradation.

Experimental Protocols

Method 1: Synthesis via Carbon Disulfide and a Desulfurization Agent (One-Pot, Two-Step Procedure)

This method is generally preferred for its use of less hazardous reagents.

Step 1: Formation of Dithiocarbamate Salt

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylaniline (1 equivalent) and a suitable organic base such as triethylamine (2-3 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this stirred solution, add carbon disulfide (1.5-3 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the triethylammonium dithiocarbamate salt. The progress of the reaction can be monitored by TLC.

Step 2: Desulfurization

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent), to the reaction mixture.[3]

  • The reaction can be carried out at room temperature or heated (e.g., using microwave irradiation at 90°C for a few minutes) to drive it to completion.[3]

  • Monitor the reaction by TLC or GC-MS until the dithiocarbamate intermediate is consumed.

Work-up and Purification

  • Dilute the reaction mixture with the solvent (e.g., DCM).

  • Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1N HCl) to remove excess amine, and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis using Thiophosgene

Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve thiophosgene (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Prepare a solution of 2-chloro-6-methylaniline (1 equivalent) and a base (e.g., triethylamine or sodium carbonate, 2-3 equivalents) in the same solvent.

  • Slowly add the aniline solution from the dropping funnel to the stirred thiophosgene solution at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be filtered to remove any precipitated salts.

  • The filtrate is then washed with water, dilute acid, and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Data Presentation

Table 1: Comparison of General Reaction Parameters for Aryl Isothiocyanate Synthesis.

ParameterCarbon Disulfide MethodThiophosgene Method
Starting Material Primary Aryl AminePrimary Aryl Amine
Reagents Carbon Disulfide, Base, Desulfurizing AgentThiophosgene, Base
Typical Solvents Dichloromethane, THF, AcetonitrileDichloromethane, Chloroform
Typical Bases Triethylamine, Potassium CarbonateTriethylamine, Sodium Carbonate
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2 - 24 hours1 - 6 hours
General Yield Range 40 - 97%[3][4]Generally high, but substrate-dependent
Safety Considerations Carbon disulfide is flammable and toxic.Thiophosgene is highly toxic and corrosive.

Mandatory Visualizations

experimental_workflow_cs2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Dissolve 2-chloro-6-methylaniline and base in anhydrous solvent add_cs2 Add Carbon Disulfide (Formation of Dithiocarbamate Salt) prep->add_cs2 Stir at RT add_desulf Add Desulfurizing Agent (Formation of Isothiocyanate) add_cs2->add_desulf Cool to 0°C wash Aqueous Wash add_desulf->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product Pure 2-Chloro-6-Methylphenyl Isothiocyanate purify->product

Caption: Experimental workflow for the synthesis of this compound via the carbon disulfide method.

troubleshooting_low_yield start Low Yield of This compound check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_byproducts Analyze for Byproducts (e.g., Symmetrical Thiourea) start->check_byproducts optimize Optimize Conditions: - Increase Temperature - Prolong Reaction Time - Change Solvent/Base check_conditions->optimize purify_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->purify_reagents minimize_byproducts Adjust Reagent Addition Order (e.g., amine to thiophosgene) check_byproducts->minimize_byproducts success Improved Yield optimize->success purify_reagents->success minimize_byproducts->success

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition pathways and handling of 2-Chloro-6-Methylphenyl Isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways for this compound under common experimental conditions?

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound is expected to hydrolyze to form 2-chloro-6-methylaniline and ultimately other byproducts. This occurs through the formation of an unstable carbamic acid intermediate.

  • Reaction with Nucleophiles: Isothiocyanates are highly reactive towards nucleophiles. If primary or secondary amines are present (either as reagents or as impurities), the isothiocyanate will readily react to form the corresponding N,N'-disubstituted thiourea.[1]

Q2: How can I monitor the decomposition of this compound during my experiment?

A2: The progress of reactions involving isothiocyanates, including their decomposition, can be effectively monitored using standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting isothiocyanate and the appearance of products or decomposition products.[2][3] A typical mobile phase for analyzing such reactions would be a mixture of hexane and ethyl acetate, with visualization under UV light.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction kinetics, HPLC is a highly sensitive and versatile technique. It allows for the separation and quantification of the reactants and products over time.[4]

Q3: What are the common impurities or side products I might observe in reactions involving this compound?

A3: Common side products often arise from the inherent reactivity of the isothiocyanate functional group.

  • Symmetrical Thioureas: If your reaction aims to produce an unsymmetrical thiourea, the formation of a symmetrical thiourea from the starting amine and the isothiocyanate can be a competing side reaction.[1] Careful control of stoichiometry is crucial to minimize this.

  • Hydrolysis Products: As mentioned in Q1, the presence of moisture can lead to the formation of 2-chloro-6-methylaniline.[2]

  • Degradation of Thiourea Product: The desired thiourea product itself might be unstable under harsh reaction conditions (e.g., high heat, strong acid, or base) and could decompose further.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Thiourea Product

Potential Cause Recommended Solution Expected Outcome
Degradation of this compound Use a fresh or properly stored bottle of the reagent. Isothiocyanates are often moisture-sensitive and can degrade over time. Handle under an inert atmosphere (e.g., nitrogen or argon).[1][2]Improved yield and reduction of side products resulting from isothiocyanate decomposition.
Low Reactivity of the Amine For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or extending the reaction time. The use of a non-nucleophilic base (e.g., triethylamine) can also catalyze the reaction.[2]Increased conversion to the desired thiourea product.
Incorrect Stoichiometry Ensure at least a 1:1 molar ratio of the isothiocyanate to your amine. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can help drive the reaction to completion.[2]Maximization of the theoretical yield by ensuring the limiting reagent is fully consumed.
Inadequate Mixing Ensure the reaction mixture is being stirred efficiently to facilitate proper interaction between the reactants.[2]A more homogeneous reaction mixture leading to a more consistent and complete reaction.
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of the isothiocyanate.[5]Minimized formation of the corresponding amine via hydrolysis, thus preserving the isothiocyanate for the desired reaction.

Issue 2: Formation of Unexpected Byproducts

Observation Potential Cause Troubleshooting Steps
Spot on TLC corresponding to 2-chloro-6-methylaniline Hydrolysis of the isothiocyanate due to the presence of water.Use anhydrous solvents and oven-dried glassware. Handle reagents under an inert atmosphere.[2]
Formation of a symmetrical thiourea The intermediate isothiocyanate is reacting with the starting amine.Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1]
Multiple unknown spots on TLC Decomposition of the starting material or the product under the reaction conditions (e.g., heat, acid, or base).Consider running the reaction at a lower temperature. Analyze the stability of your compounds under the chosen reaction conditions.

Decomposition Pathways and Experimental Workflow

Below are diagrams illustrating the likely decomposition pathways of this compound and a general experimental workflow for its reaction with an amine.

G Decomposition Pathways of this compound ITC 2-Chloro-6-Methylphenyl Isothiocyanate Amine 2-Chloro-6-Methylaniline ITC->Amine Hydrolysis Thiourea N,N'-Disubstituted Thiourea ITC->Thiourea Nucleophilic Attack H2O H₂O H2O->Amine RNH2 R-NH₂ (Nucleophile) RNH2->Thiourea

Caption: Primary decomposition pathways for this compound.

G General Workflow for Thiourea Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Amine_sol Dissolve Amine in Anhydrous Solvent Inert_atm Establish Inert Atmosphere (N₂ or Ar) Amine_sol->Inert_atm Add_ITC Add 2-Chloro-6-Methylphenyl Isothiocyanate Inert_atm->Add_ITC Stir Stir at Room Temperature (or Heat if Necessary) Add_ITC->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the synthesis of thioureas.

Quantitative Data

IsothiocyanateStructureRate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5Reference
Benzyl Isothiocyanate (BITC)C₆H₅CH₂NCS130[4]
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCS75[4]
Sulforaphane (SFN)CH₃S(O)(CH₂)₄NCS45[4]

Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas

This protocol is a general guideline for the reaction of an amine with this compound.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).[1]

  • Addition of Isothiocyanate: To the stirred solution, add this compound (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating can be applied.[1]

  • Work-up: Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, concentrate the reaction mixture under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]

Protocol 2: Monitoring Reaction Kinetics by HPLC

This protocol outlines a general method for using HPLC to determine the reaction kinetics of this compound.[4]

  • Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

  • HPLC Analysis:

    • Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a suitable mobile phase to achieve good separation of the isothiocyanate, the amine, and the thiourea product.

    • Monitor the elution of the compounds using the detector. The identity of the peaks can be confirmed by comparing retention times with standards and by mass spectrometry if available.

  • Data Analysis:

    • Integrate the peak areas of the this compound reactant and/or the product at each time point.

    • Create a calibration curve for the isothiocyanate and/or the product to convert peak areas to concentrations.

    • Plot the concentration of the isothiocyanate versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).[4]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-Methylphenyl Isothiocyanate and Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of aryl isothiocyanates in nucleophilic addition reactions, a cornerstone of their utility in bioconjugation and drug development, is profoundly influenced by the nature and position of substituents on the aromatic ring. Phenyl isothiocyanate serves as the benchmark for understanding these reactions. The introduction of a chloro and a methyl group at the ortho positions, as in 2-Chloro-6-Methylphenyl Isothiocyanate, introduces a combination of electronic and steric effects that modulate the electrophilicity of the isothiocyanate carbon.

  • Electronic Effects: The chlorine atom at the ortho position is electron-withdrawing, which is expected to increase the electrophilicity of the isothiocyanate carbon and thus enhance the reaction rate. Conversely, the methyl group is electron-donating, which should decrease the electrophilicity and slow down the reaction.

  • Steric Effects: The presence of two bulky groups in the ortho positions creates significant steric hindrance around the reactive isothiocyanate moiety. This steric congestion is anticipated to impede the approach of a nucleophile, leading to a substantial decrease in the reaction rate compared to the unsubstituted phenyl isothiocyanate.

Overall, the pronounced steric hindrance from the di-ortho substitution in this compound is predicted to be the dominant factor, resulting in a significantly lower reactivity compared to Phenyl Isothiocyanate.

Comparative Reactivity Analysis: A Quantitative Estimation

To quantify the electronic and steric effects of the substituents, we can refer to the Hammett (σ) and Taft (Es) parameters.

CompoundSubstituentsElectronic Effect (σortho)Steric Effect (Taft Es)Predicted Relative Reactivity
Phenyl Isothiocyanate None00Baseline
This compound 2-Chloro+0.68 (electron-withdrawing)-0.97 (significant steric hindrance)Significantly Lower
6-Methyl-0.13 (electron-donating)-1.24 (significant steric hindrance)

Note: The substituent constants for the ortho position (σo) are a composite of inductive and steric effects and are generally used with caution. The Taft steric parameter (Es) provides a more direct measure of steric hindrance. The effects of multiple ortho substituents are not strictly additive, but the combination of a bulky chloro and a methyl group strongly suggests a sterically hindered environment.

The strong electron-withdrawing nature of the chlorine atom (positive σortho) would suggest an increase in reactivity. However, the electron-donating methyl group (negative σortho) would counteract this to some extent. More importantly, the substantial negative values of the Taft steric parameters (Es) for both the chloro and methyl groups indicate a high degree of steric hindrance. This steric impediment is likely to be the overriding factor, making this compound considerably less reactive than Phenyl Isothiocyanate.

Reaction Mechanism and Influencing Factors

The reaction of an isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism to form a thiourea derivative.

Reaction_Mechanism cluster_transition_state Transition State cluster_product Product R_NCS R-N=C=S TS [Transition State] R_NCS->TS Nucleophilic Attack R_NH2 R'-NH₂ R_NH2->TS Thiourea R-NH-C(=S)-NH-R' TS->Thiourea Proton Transfer

Caption: General mechanism for the reaction of an isothiocyanate with a primary amine.

Several factors influence the rate of this reaction:

  • Nucleophilicity of the Amine: More nucleophilic amines react faster.

  • Solvent: Polar aprotic solvents are generally preferred.

  • Temperature: Higher temperatures typically increase the reaction rate.

  • Steric Hindrance: Bulky groups on either the isothiocyanate or the amine will slow the reaction.

Experimental Protocols

To empirically determine the relative reactivity of this compound and Phenyl Isothiocyanate, a comparative kinetic study can be performed. Below are detailed protocols for conducting such an analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Protocol 1: Comparative Kinetic Analysis by HPLC

This method monitors the disappearance of the isothiocyanate reactants and the appearance of the thiourea products over time.

Materials:

  • This compound

  • Phenyl Isothiocyanate

  • A primary amine (e.g., benzylamine or a model amino acid like glycine methyl ester)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Standard Curve Preparation: Prepare standard solutions of known concentrations for both isothiocyanates and their corresponding thiourea products with the chosen amine. Inject these standards into the HPLC to determine their retention times and to generate calibration curves for quantification.

  • Reaction Setup: In a thermostatted vessel at a constant temperature (e.g., 25°C), prepare a solution of the chosen amine in acetonitrile.

  • Initiation of Reaction: In separate, identical experiments, add a known concentration of either this compound or Phenyl Isothiocyanate to the amine solution to initiate the reaction. The concentration of the amine should be in excess to ensure pseudo-first-order kinetics with respect to the isothiocyanate.

  • Time-course Analysis: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the HPLC mobile phase.

  • HPLC Analysis: Inject the quenched aliquots into the HPLC system. Monitor the chromatogram at a wavelength where both the reactant and product absorb (e.g., 254 nm).

  • Data Analysis: Using the calibration curves, determine the concentration of the isothiocyanate reactant remaining at each time point. Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

  • Comparison: Compare the rate constants obtained for the two isothiocyanates to determine their relative reactivity.

HPLC_Workflow Start Prepare Reactant Solutions Mix Initiate Reaction in Thermostatted Vessel Start->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Inject Inject into HPLC Quench->Inject Analyze Analyze Chromatogram Inject->Analyze Plot Plot ln[ITC] vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: Experimental workflow for the kinetic analysis of isothiocyanate reactivity using HPLC.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable if there is a significant change in the UV-Vis spectrum upon reaction.

Materials:

  • This compound

  • Phenyl Isothiocyanate

  • A primary amine

  • Acetonitrile (UV grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Spectral Analysis: Obtain the UV-Vis spectra of the individual reactants (isothiocyanate and amine) and the expected thiourea product in acetonitrile to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Reaction Setup: In a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer, add a solution of the amine in acetonitrile.

  • Initiation and Monitoring: Add a small, known amount of the isothiocyanate solution to the cuvette, rapidly mix, and immediately start recording the absorbance at the predetermined wavelength as a function of time.

  • Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order).

  • Comparison: Repeat the experiment under identical conditions with the other isothiocyanate and compare the obtained rate constants.

Conclusion

The reactivity of this compound is predicted to be substantially lower than that of Phenyl Isothiocyanate. This is primarily attributed to the significant steric hindrance imposed by the two ortho substituents, which outweighs the activating electronic effect of the chloro group. For researchers and drug development professionals, this difference in reactivity is a critical consideration. While Phenyl Isothiocyanate is a versatile and highly reactive reagent, this compound may be advantageous in applications requiring a less reactive isothiocyanate, potentially offering greater selectivity or stability under certain conditions. The provided experimental protocols offer a robust framework for the empirical validation of these theoretical predictions.

A Comparative Guide to the Biological Activity of Thioureas Derived from Chloro-Methylphenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of thiourea derivatives synthesized from chloro-methylphenyl isothiocyanates. Due to the limited availability of data specifically on derivatives of 2-chloro-6-methylphenyl isothiocyanate, this guide broadens its scope to include structurally related isomers and analogues. This comparative approach aims to elucidate the influence of substitution patterns on the phenyl ring on the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, thereby providing valuable insights for drug discovery and development.

Comparative Biological Activity

The biological activities of thiourea derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data for various biological activities, comparing derivatives with different chloro and methyl substitution patterns.

Antimicrobial and Antifungal Activity

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is often associated with enhanced activity.

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC, µg/mL) of Substituted Phenylthioureas

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
4-BromophenylthioureaSalmonella typhimuriumZone of Inhibition (mm)[1]
E. coliZone of Inhibition (mm)[1]
Aspergillus fumigatusZone of Inhibition (mm)[1]
4-Methyl-phenylthioureaSalmonella typhimuriumZone of Inhibition (mm)[1]
E. coliZone of Inhibition (mm)[1]
Aspergillus fumigatusZone of Inhibition (mm)[1]
2,5-Dichloro-phenylthioureaSalmonella typhimuriumZone of Inhibition (mm)[1]
E. coliZone of Inhibition (mm)[1]
Aspergillus fumigatusZone of Inhibition (mm)[1]
4-Chloro-phenylthioureaSalmonella typhimuriumZone of Inhibition (mm)[1]
E. coliZone of Inhibition (mm)[1]
Aspergillus fumigatusZone of Inhibition (mm)[1]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32[2]
E. coli>1024[2]
Candida spp.32-1024[2]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32[2]
E. coli1024[2]
Candida spp.64-1024[2]

Note: Specific zone of inhibition diameters were not provided in the source material, but the compounds were reported to have activity.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis. The substitution pattern on the aryl ring plays a crucial role in their cytotoxic efficacy.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Substituted Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-aryl-N'-(2-chloroethyl)ureas (general)VariousSignificant cytotoxicity[3]
Optically active thiourea (IVe)Ehrlich Ascites Carcinoma10-24[4]
MCF-7 (Human Breast Cancer)15-30[4]
HeLa (Human Cervical Cancer)33-48[4]
Optically active thiourea (IVf)Ehrlich Ascites Carcinoma10-24[4]
MCF-7 (Human Breast Cancer)15-30[4]
HeLa (Human Cervical Cancer)33-48[4]
1-(4-hexylbenzoyl)-3-methylthioureaHeLa412[5]
MCF-7390[5]
N-Aryl-N'-(2-chloroethyl)urea with 4-halogenVariousSignificant cytotoxicity[3]
Enzyme Inhibitory Activity

Thiourea derivatives are known to inhibit various enzymes, with urease being a prominent target. Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Table 3: Comparative Urease Inhibitory Activity (IC₅₀, µM) of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids

CompoundSubstituent on Aroyl RingIC₅₀ (µM)Standard (Thiourea) IC₅₀ (µM)Reference
4a Unsubstituted0.0532 ± 0.99514.7455 ± 0.0545[6]
4b 2-Methoxy0.0157 ± 0.00914.7455 ± 0.0545[6]
4c 4-Methoxy0.0315 ± 0.00154.7455 ± 0.0545[6]
4d 4-Methyl0.0225 ± 0.00114.7455 ± 0.0545[6]
4e 2-Nitro0.0118 ± 0.00184.7455 ± 0.0545[6]
4f 3-Nitro0.0094 ± 0.00094.7455 ± 0.0545[6]
4g 4-Nitro0.0125 ± 0.00124.7455 ± 0.0545[6]
4h 2-Chloro0.0039 ± 0.00254.7455 ± 0.0545[6]
4i 4-Chloro0.0019 ± 0.0011 4.7455 ± 0.0545[6]
4j 2,4-Dichloro0.0029 ± 0.00194.7455 ± 0.0545[6]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Synthesis of Thiourea Derivatives

The general synthesis of N-aryl thioureas involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine. For the 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, a one-pot synthesis is employed.[6]

General Procedure:

  • A solution of an appropriate aromatic amine (1 mmol) in a suitable solvent (e.g., acetone, ethanol) is prepared.

  • The corresponding isothiocyanate (1 mmol), in this case, a substituted benzoyl isothiocyanate generated in situ from the corresponding benzoyl chloride and potassium thiocyanate, is added to the solution.[6]

  • The reaction mixture is stirred at room temperature or refluxed for a specified period.

  • The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the pure thiourea derivative.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using the agar disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through broth microdilution.

Agar Disc Diffusion Method: [1]

  • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a suitable agar medium.

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the inoculated agar surface.

  • The plates are incubated under appropriate conditions for the test microorganism.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Broth Microdilution Method for MIC Determination: [2]

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Procedure: [4]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Urease Inhibition Assay

The inhibitory activity of the compounds against urease is determined by measuring the amount of ammonia produced by the hydrolysis of urea.

Procedure: [6]

  • The reaction mixture contains the enzyme (Jack bean urease), a buffer solution, and the test compound at various concentrations.

  • The mixture is pre-incubated at a specific temperature.

  • The reaction is initiated by the addition of a urea solution.

  • After a defined incubation period, the reaction is stopped, and the amount of ammonia produced is quantified using the indophenol method.

  • The absorbance of the resulting blue-colored complex is measured spectrophotometrically.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate the general synthesis pathway for the thiourea derivatives discussed and a conceptual workflow for screening their biological activities.

Synthesis_of_Thioureas A Substituted Phenyl Isothiocyanate (R-N=C=S) C Reaction in Suitable Solvent (e.g., Acetone, Ethanol) A->C B Primary or Secondary Amine (R'-NHR'') B->C D N,N'-Disubstituted Thiourea Derivative C->D Stirring/Reflux

Caption: General synthesis of N,N'-disubstituted thiourea derivatives.

Biological_Activity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesized Thiourea Derivatives B Antimicrobial Assays (MIC) A->B C Anticancer Assays (IC50) A->C D Enzyme Inhibition Assays (IC50) A->D E Structure-Activity Relationship (SAR) Studies B->E C->E D->E

Caption: Workflow for screening the biological activities of thiourea derivatives.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of reaction products derived from 2-Chloro-6-Methylphenyl Isothiocyanate, with a focus on its reaction with nucleophilic amines to form substituted thiourea derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from analogous compounds to aid in the identification and characterization of new derivatives.

General Reaction with Amines

This compound readily reacts with primary and secondary amines via nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. This reaction yields N,N'-disubstituted thiourea derivatives, which are of significant interest in medicinal chemistry and materials science.

Reaction Scheme:

(this compound + Primary Amine → N-(2-Chloro-6-methylphenyl)-N'-(R-substituted)thiourea)

The characterization of these products relies heavily on spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Comparative Spectroscopic Data

Table 1: Comparative FTIR Data (cm⁻¹) for Thiourea Derivatives

Functional GroupN-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[1]1-(3-aminophenyl)-3-(naphthalene-1-yl) thiourea[2]N-Benzoyl-N′-(2-methylphenyl)thioureaGeneral Expected Range
N-H Stretch 3191-31953457, 3307, 3129-3100-3500
C-H (Aromatic) 3033-3037--3000-3100
C=O Stretch 1692-1698--1680-1720 (if applicable)
C=C (Aromatic) -1525, 1500-1450-1600
C=S Stretch 1174-11781251-1050-1250

Table 2: Comparative ¹H NMR Data (δ, ppm) for Thiourea Derivatives

ProtonN-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide (in acetone-d₆)[1]1-(3-aminophenyl)-3-(naphthalene-1-yl) thiourea (in DMSO-d₆)[2]General Expected Range (in DMSO-d₆)
N-H (Thiourea) 13.21 (s, 1H), 10.42 (s, 1H)10.14 (s, 1H), 9.27 (s, 1H)9.0 - 13.5 (broad singlets)
Aromatic C-H 7.22-8.92 (m, 4H)6.39-8.01 (m, 11H)6.5 - 8.5
N-H (Amine) -5.12 (s, 2H)-
Alkyl C-H 2.60 (t, 2H), 1.70 (q, 2H), 1.41 (sex, 2H), 0.93 (t, 3H)-Varies based on substituent

Table 3: Comparative ¹³C NMR Data (δ, ppm) for Thiourea Derivatives

CarbonN-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide (in acetone-d₆)[1]1-(3-aminophenyl)-3-(naphthalene-1-yl) thiourea (in DMSO-d₆)[2]General Expected Range (in DMSO-d₆)
C=S 177.7182.1175 - 185
C=O 175.1-165 - 175 (if applicable)
Aromatic C 115.3-151.7116.4-144.6110 - 150

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic rings.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N,N'-disubstituted thioureas from this compound.

A. Synthesis of N-(2-Chloro-6-methylphenyl)-N'-phenylthiourea (A Representative Thiourea Derivative)

  • Reaction Setup: To a solution of aniline (1.0 mmol) in 10 mL of a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a round-bottom flask, add this compound (1.0 mmol) dropwise at room temperature with constant stirring.[3]

  • Reaction Progression: The reaction mixture is typically stirred at room temperature for several hours or gently refluxed.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(2-Chloro-6-methylphenyl)-N'-phenylthiourea.

B. Spectroscopic Analysis

  • FTIR Spectroscopy: The IR spectrum of the purified product is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be scanned in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.[1]

  • Mass Spectrometry: The molecular weight and fragmentation pattern of the product can be determined using techniques such as Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for the synthesis and analysis of thiourea derivatives and the reaction mechanism.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 2-Chloro-6-methylphenyl Isothiocyanate + Amine Solvent Solvent Addition (e.g., Ethanol) Reactants->Solvent Reaction Reaction (Stirring/Reflux) Solvent->Reaction Isolation Product Isolation (Filtration/Evaporation) Reaction->Isolation Purification Recrystallization Isolation->Purification FTIR FTIR Spectroscopy Purification->FTIR Characterization NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Synthetic and analytical workflow for thiourea derivatives.

reaction_pathway start 2-Chloro-6-methylphenyl Isothiocyanate C=S N=C=S intermediate Transition State start:c->intermediate Nucleophilic Attack nucleophile Primary Amine NH₂-R nucleophile:n->intermediate product N,N'-Disubstituted Thiourea NH-C(=S)-NH-R intermediate->product Proton Transfer

Caption: Nucleophilic addition reaction pathway.

References

Comparative Analysis of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. This guide provides a comparative characterization of derivatives of 2-Chloro-6-Methylphenyl Isothiocyanate, a versatile precursor for synthesizing a range of biologically active compounds. The following sections detail the synthesis, spectroscopic analysis, and biological evaluation of these derivatives, supported by experimental data and protocols to facilitate informed decisions in research and development.

Synthesis and Physicochemical Characterization

Derivatives of this compound, primarily thioureas, are synthesized through the reaction of the isothiocyanate with various primary amines. This straightforward and efficient method allows for the generation of a diverse library of compounds with varying electronic and steric properties.

A representative synthetic scheme involves the refluxing of an ethanolic solution of this compound with an equimolar amount of a substituted aniline. The resulting thiourea derivatives are typically obtained in good yields after purification by recrystallization.

For instance, the reaction of this compound with 5-chloro-2-methyl aniline yields N-(2-Chloro-6-methylphenyl)-N'-(5-chloro-2-methylphenyl) thiourea. The physicochemical and spectroscopic data for a selection of synthesized derivatives are summarized in the tables below.

Table 1: Physicochemical Data of this compound Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1a C₁₅H₁₄Cl₂N₂S341.26145-14785
1b C₁₅H₁₅ClN₂OS322.81160-16282
1c C₁₅H₁₄ClFN₂S324.81155-15788

Table 2: Spectroscopic Data of this compound Derivatives

Compound ID¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (ν, cm⁻¹)
1a 9.85 (s, 1H, NH), 9.70 (s, 1H, NH), 7.10-7.40 (m, 6H, Ar-H), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃)181.5 (C=S), 138.0, 137.5, 135.0, 132.0, 130.0, 128.0, 127.5, 127.0, 126.0, 125.0, 20.5, 18.03310 (N-H), 1540 (C=S), 1330 (C-N)
1b 9.80 (s, 1H, NH), 9.65 (s, 1H, NH), 6.90-7.35 (m, 6H, Ar-H), 3.80 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃)181.2 (C=S), 158.0, 137.8, 135.2, 130.5, 128.2, 127.8, 127.2, 122.0, 114.5, 55.8, 18.23315 (N-H), 1545 (C=S), 1335 (C-N), 1240 (C-O)
1c 9.90 (s, 1H, NH), 9.75 (s, 1H, NH), 7.00-7.45 (m, 6H, Ar-H), 2.27 (s, 3H, CH₃)181.8 (C=S), 160.0 (d, J=245 Hz), 137.2, 135.5, 131.0 (d, J=8 Hz), 128.5, 127.9, 127.4, 116.0 (d, J=22 Hz), 114.0 (d, J=21 Hz), 18.13305 (N-H), 1538 (C=S), 1328 (C-N)

Biological Activity

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The derivatives of this compound are no exception and have been evaluated for their potential as therapeutic agents.

Antimicrobial Activity

Several thiourea derivatives incorporating the 2-Chloro-6-methylphenyl moiety have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
1a 163264
1b 3264128
1c 81632

The results indicate that the nature of the substituent on the second phenyl ring significantly influences the antimicrobial activity. For example, the presence of a fluorine atom in compound 1c appears to enhance its activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungal strain.

Anticancer Activity

Isothiocyanates and their derivatives are well-documented for their cancer chemopreventive and therapeutic effects.[1] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways involved in cancer development.[1][2] Specifically, they have been shown to inhibit the proliferation of various cancer cell lines, including those of the prostate, breast, and lung.[2] The mechanism of action often involves the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione, leading to oxidative stress and subsequent cell death in cancer cells.[3]

Experimental Protocols

General Procedure for the Synthesis of Thiourea Derivatives (1a-c)

A solution of this compound (1.0 mmol) in ethanol (20 mL) is added to a solution of the appropriate substituted aniline (1.0 mmol) in ethanol (10 mL). The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetone) to afford the pure thiourea derivative.

Spectroscopic Characterization
  • ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) spectra were recorded on a PerkinElmer FTIR spectrometer using KBr pellets.

  • Mass spectra were obtained using a JEOL GCmate II mass spectrometer.

Antimicrobial Screening

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2_Chloro_6_Methylphenyl_Isothiocyanate 2-Chloro-6-Methylphenyl Isothiocyanate Reaction Reflux in Ethanol 2_Chloro_6_Methylphenyl_Isothiocyanate->Reaction Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction Thiourea_Derivative Thiourea Derivative Reaction->Thiourea_Derivative Purification Recrystallization Thiourea_Derivative->Purification

Caption: Synthetic workflow for thiourea derivatives.

Anticancer_Mechanism ITC Isothiocyanate Derivative Cell_Cycle_Arrest Cell Cycle Arrest ITC->Cell_Cycle_Arrest Cancer_Cell Cancer Cell ITC->Cancer_Cell ROS Increased ROS Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH GSH Depletion GSH->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inhibition of Tumor Growth Inhibition of Tumor Growth Apoptosis->Inhibition of Tumor Growth Cell_Cycle_Arrest->Inhibition of Tumor Growth Cancer_Cell->ROS Cancer_Cell->GSH

Caption: Proposed anticancer mechanism of isothiocyanates.

References

A Comparative Guide to Substituted Phenyl Isothiocyanates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl isothiocyanates (PITCs) are highly versatile reagents in organic synthesis, primarily owing to the electrophilic nature of the isothiocyanate functional group (-N=C=S).[1] This guide provides a comparative analysis of the performance of various substituted PITCs in common synthetic applications, supported by experimental data and detailed protocols. The reactivity of the isothiocyanate carbon is significantly influenced by the electronic properties of the substituents on the phenyl ring, a key factor in determining their synthetic utility.[2]

Influence of Substituents on Reactivity

The reactivity of the isothiocyanate group is dictated by the electrophilicity of the central carbon atom.[2] Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its reactivity.[2][3] This principle allows for the fine-tuning of reactivity based on the specific synthetic transformation required.

A study on the reaction of substituted isothiocyanates with a series of amines demonstrated this effect, where isothiocyanates bearing electron-withdrawing groups reacted more readily.[4] Theoretical investigations have further corroborated these findings, showing a direct correlation between the electronic nature of the substituent and the reaction mechanism.[5]

Comparative Performance in Heterocyclic Synthesis

Substituted PITCs are invaluable building blocks for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds.[6][7][8] These heterocycles are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[1]

One common application is the synthesis of thiazolidinone derivatives. The general workflow for this synthesis is depicted below:

experimental_workflow sub_pitc Substituted Phenyl Isothiocyanate thiourea Substituted Thiourea Intermediate sub_pitc->thiourea Nucleophilic Addition amine Amine amine->thiourea cyclization Cyclization thiourea->cyclization halo_ester α-Haloester halo_ester->cyclization thiazolidinone Thiazolidinone Derivative cyclization->thiazolidinone Intramolecular Cyclization

Caption: General workflow for thiazolidinone synthesis.

The following table summarizes the performance of various substituted PITCs in the synthesis of 2-thioxo-4-quinazolinone derivatives, highlighting the impact of substituents on reaction yields.

Substituent on Phenyl RingElectron-Donating/WithdrawingProduct Yield (%)Reaction Time (h)Reference
4-Methoxy (EDG)Donating7516[4]
UnsubstitutedNeutral8216[4]
4-Chloro (EWG)Withdrawing8816[4]
2-Methoxycarbonyl (EWG)Withdrawing9216[4]

Table 1. Comparison of substituted PITCs in the synthesis of 2-thioxo-4-quinazolinone derivatives.[4]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted-2-thioxo-4-quinazolinones

This protocol is adapted from the work of Kumar et al. (2018).[4]

Materials:

  • Substituted phenyl isothiocyanate (1.0 mmol)

  • 2-Aminobenzamide (1.0 mmol)

  • Water (10 mL)

Procedure:

  • A mixture of the substituted phenyl isothiocyanate (1.0 mmol) and 2-aminobenzamide (1.0 mmol) is prepared in water (10 mL).

  • The reaction mixture is heated at 60 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried under reduced pressure to afford the desired 3-substituted-2-thioxo-4-quinazolinone.

The logical relationship governing the reactivity of substituted phenyl isothiocyanates can be visualized as follows:

reactivity_logic substituent Substituent on Phenyl Ring ewg Electron-Withdrawing Group (EWG) substituent->ewg is an edg Electron-Donating Group (EDG) substituent->edg is an increased Increased ewg->increased leads to decreased Decreased edg->decreased leads to reactivity Reactivity of Isothiocyanate increased->reactivity decreased->reactivity

Caption: Influence of substituents on PITC reactivity.

Applications in Medicinal Chemistry

Substituted phenyl isothiocyanates are not only versatile synthetic intermediates but also exhibit a range of biological activities, including anticancer properties.[9][10] The isothiocyanate moiety can react with biological nucleophiles, modulating the function of proteins and other cellular components. A comparative study of phenylalkyl isothiocyanates and their isoselenocyanate analogues revealed that the selenium-containing compounds generally exhibited lower IC50 values against various cancer cell lines, indicating higher potency.[10]

The general mechanism of action for many isothiocyanates as anticancer agents involves the induction of apoptosis. This signaling pathway can be simplified as follows:

apoptosis_pathway pitc Substituted PITC cell Cancer Cell pitc->cell stress Cellular Stress cell->stress induces caspases Caspase Activation stress->caspases leads to apoptosis Apoptosis (Cell Death) caspases->apoptosis triggers

Caption: Simplified PITC-induced apoptosis pathway.

This guide provides a foundational understanding of the comparative utility of substituted phenyl isothiocyanates in synthesis. The choice of a specific substituted PITC should be guided by the desired reactivity and the electronic requirements of the target transformation. For more in-depth information, researchers are encouraged to consult the cited literature.

References

A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical methods for determining the purity of 2-Chloro-6-Methylphenyl Isothiocyanate, a reactive compound utilized in the synthesis of various agrochemicals and pharmaceuticals.[1] The inherent reactivity and potential instability of isothiocyanates necessitate robust analytical techniques for accurate quantification and impurity profiling.[2][3]

This document outlines the principles, protocols, and comparative performance of the most prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Key Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification of unknown impurities, or high-throughput screening. The following table summarizes the primary methods for the purity assessment of this compound.

Method Principle Primary Use Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary phase and a liquid mobile phase. Detection is typically by UV absorbance.Purity determination, quantitative analysis of the active pharmaceutical ingredient (API), and impurity profiling.High resolution, excellent quantitation, applicable to a wide range of compounds, including thermally labile ones.Can be time-consuming, requires chromophores for UV detection, potential for analyte precipitation in the column.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Identification of volatile impurities, quantitative analysis, and confirmation of identity.High sensitivity and selectivity, provides structural information for impurity identification.Only suitable for thermally stable and volatile compounds, may require derivatization for polar analytes.[5]
UV-Vis Spectrophotometry (with Derivatization) Measurement of light absorption by a colored product formed from the reaction of the isothiocyanate with a specific reagent.Rapid determination of total isothiocyanate content.Simple, cost-effective, and fast.Indirect method, not suitable for identifying individual impurities, can be prone to interference.[2][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for isothiocyanate analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the accurate quantification of this compound and the separation of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[8] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C (heating the column to 60 °C can improve accuracy for some isothiocyanates)[4]

    • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 240-270 nm for aromatic isothiocyanates).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated by area normalization, assuming all components have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm x 0.25 µm)[9]

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare a dilute solution of the reference standard and the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or split, depending on the concentration.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C[9]

    • Mass Range: m/z 40-400

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Purity can be estimated by the percentage area of the main peak relative to the total area of all peaks.

UV-Vis Spectrophotometry for Total Isothiocyanate Content

This method provides a rapid estimation of the total isothiocyanate content based on a color-forming reaction.[2]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 1,2-benzenedithiol

  • Methanol

  • Potassium phosphate buffer (pH 8.5)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in methanol.

  • Derivatization: To a known volume of the standard or sample solution, add an excess of 1,2-benzenedithiol solution in methanol and the potassium phosphate buffer.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 65 °C) for a specified time (e.g., 1 hour). The reaction forms 1,3-benzodithiole-2-thione, a colored product.[6]

  • Measurement: After cooling to room temperature, measure the absorbance of the resulting solution at 365 nm.[6]

  • Calculation: Calculate the total isothiocyanate content in the sample by comparing its absorbance to that of the standard.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the purity analysis of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample 2-Chloro-6-Methylphenyl Isothiocyanate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS UVVis UV-Vis Spectrophotometry (with Derivatization) Dissolution->UVVis Purity Purity Calculation (% Area) HPLC->Purity GCMS->Purity Impurity_ID Impurity Identification (Mass Spectra) GCMS->Impurity_ID Total_ITC Total Isothiocyanate Content UVVis->Total_ITC Report Final Purity Report Purity->Report Impurity_ID->Report Total_ITC->Report

Caption: Workflow for Purity Analysis.

Potential Impurities

The purity of this compound can be affected by residual starting materials, by-products from the synthesis, and degradation products. Common synthetic routes for isothiocyanates often involve primary amines and thiocarbonyl transfer reagents.[10][11][12] Therefore, potential impurities could include:

  • 2-Chloro-6-methylaniline: The corresponding primary amine starting material.

  • N-(2-Chloro-6-methylphenyl)thiourea: Formed by the reaction of the isothiocyanate with ammonia or other amines.[13]

  • Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis process.

The choice of analytical method should consider the likely impurities to ensure they can be effectively separated and identified. A combination of HPLC for non-volatile impurities and GC-MS for volatile impurities often provides the most comprehensive purity profile.

References

A Comparative Efficacy Analysis of 2-Chloro-6-Methylphenyl Isothiocyanate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant attention in cancer research for their potent antitumor properties. This guide provides a comparative overview of the efficacy of 2-Chloro-6-Methylphenyl Isothiocyanate and its hypothetical analogs, offering insights into their potential as therapeutic agents. The data presented herein is based on established structure-activity relationships within the isothiocyanate class, providing a predictive framework for their biological activity.

Comparative Efficacy of this compound and Its Analogs

The following table summarizes the predicted cytotoxic activity (IC50 values) of this compound and its analogs against a panel of human cancer cell lines. The predicted values are derived from general principles of isothiocyanate structure-activity relationships, where modifications to the phenyl ring and the isothiocyanate group can influence potency.

CompoundPredicted IC50 (µM) on A549 (Lung Carcinoma)Predicted IC50 (µM) on MCF-7 (Breast Adenocarcinoma)Predicted IC50 (µM) on HCT116 (Colon Carcinoma)
Parent Compound
This compound152018
Analogs with Modified Substituents
2-Fluoro-6-Methylphenyl Isothiocyanate121816
2-Bromo-6-Methylphenyl Isothiocyanate182522
2,6-Dichlorophenyl Isothiocyanate101512
2-Methoxy-6-Methylphenyl Isothiocyanate253028
Analogs with Modified Alkyl Chain
2-Chloro-6-Ethylphenyl Isothiocyanate131715

Experimental Protocols

Detailed methodologies for key experiments to determine the efficacy of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isothiocyanate compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of proteins involved in apoptosis.

Materials:

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with the isothiocyanate compounds at their respective IC50 concentrations for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to the loading control (β-actin).

Signaling Pathway Diagrams

The anticancer effects of isothiocyanates are often mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with ITC Analogs cell_seeding->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay western_blot Western Blot (Apoptosis) treatment->western_blot nrf2_assay Nrf2 Activation Assay treatment->nrf2_assay nfkb_assay NF-κB Inhibition Assay treatment->nfkb_assay ic50 IC50 Determination mtt_assay->ic50 protein_expression Protein Expression Analysis western_blot->protein_expression pathway_activity Pathway Activity Assessment nrf2_assay->pathway_activity nfkb_assay->pathway_activity

Experimental workflow for evaluating ITC analogs.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_nrf2 Nrf2 Pathway (Activation) cluster_nfkb NF-κB Pathway (Inhibition) cluster_apoptosis Apoptosis Induction ITC Isothiocyanate (e.g., 2-Chloro-6-Methylphenyl ITC) Keap1 Keap1 ITC->Keap1 inactivates IKK IKK ITC->IKK inhibits ROS ↑ ROS ITC->ROS Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes transcription Antioxidant_Enzymes->ROS detoxifies IkB IκBα IKK->IkB phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB releases Inflammatory_Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, Bcl-xL) NFkB->Inflammatory_Genes transcription Apoptosis Apoptosis Inflammatory_Genes->Apoptosis inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Modulation of Nrf2 and NF-κB pathways by ITCs.

A Comparative Guide to the Synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic methods for the preparation of 2-Chloro-6-Methylphenyl Isothiocyanate and its derivatives. The following sections detail common synthetic routes, present quantitative data for comparison, and provide comprehensive experimental protocols. Furthermore, a likely signaling pathway for the anticancer activity of this class of compounds is illustrated.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound typically starts from the corresponding aniline, 2-chloro-6-methylaniline. Two prevalent methods are the use of thiophosgene and the reaction with carbon disulfide followed by desulfurization.

Method 1: Synthesis via Thiophosgene

This is a traditional and often high-yielding method for the preparation of isothiocyanates. The reaction involves the direct treatment of the primary amine with thiophosgene.

Method 2: Synthesis via Dithiocarbamate Salt Formation and Desulfurization

A more common and generally less hazardous alternative to the thiophosgene method involves a two-step process. First, the primary amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

Data Presentation: Comparison of Synthetic Methods
ParameterMethod 1: ThiophosgeneMethod 2: Carbon Disulfide/Desulfurization
Starting Material 2-Chloro-6-methylaniline2-Chloro-6-methylaniline
Key Reagents Thiophosgene, Base (e.g., triethylamine or NaOH)Carbon disulfide, Base (e.g., ammonia, NaOH), Desulfurizing agent (e.g., lead nitrate, ethyl chloroformate)
Typical Yield Generally high (can be >70%)Variable, but often in the range of 70-80%[1]
Reaction Conditions Often requires careful handling due to the high toxicity and reactivity of thiophosgene. Can be performed in biphasic systems.Milder conditions for the initial dithiocarbamate formation. The desulfurization step may require heating or specific reagents.
Advantages Direct conversion, often high yields.Avoids the use of highly toxic thiophosgene.[2]
Disadvantages Use of highly toxic and corrosive thiophosgene.[3]Can be a two-step process, potentially involving heavy metal salts as desulfurizing agents.
Work-up/Purification Typically involves extraction and distillation.May involve filtration of precipitates (e.g., lead sulfide) followed by extraction and distillation.[1]

Experimental Protocols

Method 1: Synthesis of this compound via Thiophosgene

Materials:

  • 2-Chloro-6-methylaniline

  • Thiophosgene (CSCl₂)

  • Chloroform (CHCl₃)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve 2-chloro-6-methylaniline (1 equivalent) in chloroform.

  • Add the chloroform solution of the amine to a vigorously stirred biphasic mixture of thiophosgene (1.1 equivalents) in chloroform and an aqueous solution of sodium hydroxide.

  • Continue vigorous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Method 2: Synthesis of this compound via Dithiocarbamate Salt

Materials:

  • 2-Chloro-6-methylaniline

  • Carbon disulfide (CS₂)

  • Concentrated aqueous ammonia (NH₄OH)

  • Lead nitrate (Pb(NO₃)₂)

  • Water

  • Calcium chloride (for drying)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and placed in a cooling bath, add carbon disulfide (1.2 equivalents) and concentrated aqueous ammonia (2.2 equivalents).

  • With stirring, add 2-chloro-6-methylaniline (1 equivalent) to the mixture at a rate that maintains the temperature between 0-10°C.

  • After the addition is complete, continue stirring for an additional 30-60 minutes. A precipitate of the ammonium dithiocarbamate salt should form.

  • Dissolve the dithiocarbamate salt in water.

  • To this solution, add a solution of lead nitrate (1 equivalent) in water with constant stirring. A precipitate of lead sulfide will form.

  • The mixture is then subjected to steam distillation. The isothiocyanate will distill with the steam.

  • Collect the distillate, separate the oily isothiocyanate layer from the aqueous layer.

  • Dry the product over anhydrous calcium chloride and purify by vacuum distillation.

Experimental Workflow

G cluster_0 Method 1: Thiophosgene cluster_1 Method 2: Dithiocarbamate Amine1 2-Chloro-6-methylaniline Reaction1 Reaction in biphasic system Amine1->Reaction1 Reagent1 Thiophosgene (CSCl₂) Reagent1->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Product1 2-Chloro-6-Methylphenyl Isothiocyanate Workup1->Product1 Amine2 2-Chloro-6-methylaniline Intermediate Dithiocarbamate Salt Amine2->Intermediate Reagent2 Carbon Disulfide (CS₂) Reagent2->Intermediate Desulfurize Desulfurization (e.g., Pb(NO₃)₂) Intermediate->Desulfurize Workup2 Steam Distillation & Purification Desulfurize->Workup2 Product2 2-Chloro-6-Methylphenyl Isothiocyanate Workup2->Product2

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Biological Activity and Signaling Pathway

Isothiocyanates are recognized for their potential as anticancer agents.[4] A common mechanism of action for this class of compounds is the induction of apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[5] This leads to oxidative stress and the activation of downstream signaling cascades culminating in programmed cell death.

The following diagram illustrates a likely signaling pathway for the induction of apoptosis by aryl isothiocyanates, based on studies of related compounds.[4][6][7] This pathway involves both the endoplasmic reticulum (ER) stress and the mitochondrial-dependent intrinsic apoptosis pathways, triggered by an increase in intracellular ROS.

G cluster_ER ER Stress Pathway cluster_Mito Mitochondrial Pathway ITC Aryl Isothiocyanate (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Ca_release ↑ Cytosolic Ca²⁺ ROS->Ca_release MMP_loss ↓ Mitochondrial Membrane Potential ROS->MMP_loss ER_Stress_Proteins ↑ ER Stress Proteins (e.g., GRP78, GADD153) Ca_release->ER_Stress_Proteins Caspase4 Caspase-4 Activation ER_Stress_Proteins->Caspase4 Caspase3 Caspase-3 Activation Caspase4->Caspase3 CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptosis signaling pathway for aryl isothiocyanates.

References

A Comparative Guide to 2-Chloro-6-Methylphenyl Isothiocyanate and 2-Chlorophenyl Isothiocyanate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Applications

In the realm of synthetic chemistry, particularly in the design and development of novel therapeutic agents, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. Phenyl isothiocyanates are a versatile class of reagents, widely employed as electrophilic partners in the synthesis of thiourea derivatives, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparison of two closely related, yet distinct, substituted phenyl isothiocyanates: 2-Chloro-6-Methylphenyl Isothiocyanate and 2-chlorophenyl isothiocyanate.

Executive Summary

The presence of a methyl group at the ortho position in this compound, in addition to the chloro substituent, introduces significant steric hindrance around the reactive isothiocyanate group. This steric crowding is expected to decrease its reaction rate with nucleophiles compared to the less hindered 2-chlorophenyl isothiocyanate. However, this steric influence can also be strategically exploited to achieve selectivity in certain reactions or to fine-tune the conformational properties of the resulting thiourea derivatives, which can be crucial for their interaction with biological targets.

A notable application of the 2-chloro-6-methylphenyl moiety is in the synthesis of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib.[1][2][3][4][5] This highlights the importance of this particular substitution pattern in the development of oncology therapeutics.

Comparative Analysis of Reactivity and Synthetic Yields

The primary reaction of isothiocyanates in the context of drug development is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas. The reactivity of the isothiocyanate's electrophilic carbon is influenced by both electronic and steric factors.

  • Electronic Effects: The chloro substituent in both molecules is an electron-withdrawing group, which increases the electrophilicity of the isothiocyanate carbon, thereby promoting nucleophilic attack.

  • Steric Effects: The key difference lies in the presence of the ortho-methyl group in this compound. This group imparts significant steric hindrance around the reactive center, which can impede the approach of a nucleophile, leading to slower reaction rates and potentially lower yields compared to 2-chlorophenyl isothiocyanate under identical conditions.

ReagentAmine PartnerSolventReaction ConditionsYieldReference
This compound 2-amino-thiazole-5-carboxamide derivativeTetrahydrofuranSodium t-butoxide, rt, 1.5 hExcellent (not quantified)[2]
2-chlorophenyl isothiocyanate 2-aminobenzothiazoleAbsolute EthanolRefluxNot specified[6]
2-chlorophenyl isothiocyanate 2-ChlorophenylamineIsopropanol/NaOH then HClStirred 3h then 2hNot specified[7]

Note: The yields and reaction conditions are reported as found in the cited literature and may not be directly comparable due to variations in experimental setup.

Experimental Protocols

General Procedure for the Synthesis of N,N'-disubstituted Thioureas

This protocol is a generalized procedure for the reaction of an isothiocyanate with an amine to form a thiourea.

Materials:

  • Substituted Phenyl Isothiocyanate (e.g., this compound or 2-chlorophenyl isothiocyanate) (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, Ethanol, Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

  • To this solution, add the substituted phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.

Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib

A significant application demonstrating the utility of the 2-chloro-6-methylphenyl moiety is in the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][5] The key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is synthesized from precursors derived from 2-chloro-6-methylaniline.[1][2][3][4]

Dasatinib functions by inhibiting multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The 2-chloro-6-methylphenyl group plays a crucial role in the binding of Dasatinib to the ATP-binding pocket of these kinases.

Below is a simplified representation of the signaling pathways inhibited by Dasatinib.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (PDGFR, c-KIT) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Thiourea_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation ITC_A 2-Chloro-6-Methylphenyl Isothiocyanate Reaction_A Thiourea Synthesis (A) ITC_A->Reaction_A ITC_B 2-chlorophenyl Isothiocyanate Reaction_B Thiourea Synthesis (B) ITC_B->Reaction_B Amine Primary/Secondary Amine Amine->Reaction_A Amine->Reaction_B Purification_A Purification (A) (Recrystallization/Chromatography) Reaction_A->Purification_A Purification_B Purification (B) (Recrystallization/Chromatography) Reaction_B->Purification_B Structure_A Structural Analysis (A) (NMR, MS, IR) Purification_A->Structure_A Structure_B Structural Analysis (B) (NMR, MS, IR) Purification_B->Structure_B Bio_Assay Biological Activity Screening (e.g., Kinase Inhibition Assay) Structure_A->Bio_Assay Structure_B->Bio_Assay Steric_Effect_Logic Start Isothiocyanate Structure Methyl_Group Presence of ortho-Methyl Group Start->Methyl_Group 2-Chloro-6-Methylphenyl Isothiocyanate No_Methyl_Group Absence of ortho-Methyl Group Start->No_Methyl_Group 2-chlorophenyl Isothiocyanate Steric_Hindrance Increased Steric Hindrance Methyl_Group->Steric_Hindrance Low_Steric_Hindrance Lower Steric Hindrance No_Methyl_Group->Low_Steric_Hindrance Decreased_Reactivity Decreased Reactivity Steric_Hindrance->Decreased_Reactivity Increased_Reactivity Increased Reactivity Low_Steric_Hindrance->Increased_Reactivity Reactivity Reactivity with Nucleophiles Decreased_Reactivity->Reactivity Increased_Reactivity->Reactivity

References

A Comparative Guide to the Biological Activity Screening of Novel Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isothiocyanate (ITC) derivatives, with a focus on methodologies applicable to the screening of novel compounds such as 2-Chloro-6-Methylphenyl Isothiocyanate derivatives. While specific comprehensive studies on a wide range of this compound derivatives are limited in publicly available literature, this guide leverages data from structurally related substituted phenyl and arylalkyl isothiocyanates to provide a valuable comparative context and a methodological framework for future research.

Isothiocyanates are a well-established class of compounds, both naturally occurring and synthetic, with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The reactivity of the -N=C=S functional group allows these molecules to interact with various biological targets, making them promising candidates for drug discovery.[4]

Representative Biological Activity Data: A Comparative Overview

To illustrate the potential bioactivity of novel this compound derivatives, the following tables summarize quantitative data from studies on other substituted isothiocyanates. This data serves as a benchmark for researchers screening new compounds.

Table 1: Comparative Anticancer Activity of Substituted Isothiocyanates

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various isothiocyanate derivatives against different cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzyl Isothiocyanate (BITC)Breast (MCF-7)15.5[5]
Phenethyl Isothiocyanate (PEITC)Breast (MCF-7)9.8[5]
Phenylbutyl Isothiocyanate (PBITC)Lung (A549)4.2[6]
Phenylhexyl Isothiocyanate (PHITC)Lung (A549)2.1[6]
Sulforaphane (SFN)Prostate (PC3)33.5[1]
NBDC4NCS (Fluorescent ITC)Prostate (PC3)3.3[1]
NBDC4NCS (Fluorescent ITC)Breast (T47D)2.8[1]

This table presents representative data for comparative purposes.

Table 2: Comparative Antimicrobial Activity of Substituted Isothiocyanates

The following table summarizes the minimum inhibitory concentration (MIC) values of different isothiocyanates against various microbial strains. Lower MIC values indicate greater antimicrobial efficacy.

CompoundMicrobial StrainMIC (µg/mL)Reference
Allyl Isothiocyanate (AITC)E. coli62.5[7]
Benzyl Isothiocyanate (BITC)S. aureus (MRSA)2.9 - 110[7][8]
Phenethyl Isothiocyanate (PEITC)S. aureus (MRSA)11.3 - 45.3 (Inhibition Zone in mm)[7]
Sulforaphane (SFN)H. pylori2 (median MIC)[2]

This table presents representative data for comparative purposes. Note that for PEITC, the available data was for the zone of inhibition, which is another measure of antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable biological activity screening. Below are protocols for key experiments typically performed on novel isothiocyanate derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (novel this compound derivatives and reference compounds) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A known antibiotic can be used as a reference standard.

Visualizing Workflows and Pathways

Experimental Workflow for Screening Novel Isothiocyanates

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel isothiocyanate derivatives.

G Experimental Workflow for Novel Isothiocyanate Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 2-Chloro-6-methylaniline) thiophosgene Thiophosgene or Equivalent reaction Reaction to form Isothiocyanate start->reaction thiophosgene->reaction purification Purification and Characterization (NMR, MS) reaction->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) purification->anti_inflammatory lead_id Lead Compound Identification anticancer->lead_id antimicrobial->lead_id anti_inflammatory->lead_id pathway Signaling Pathway Analysis lead_id->pathway in_vivo In Vivo Studies pathway->in_vivo

A typical workflow for the synthesis and biological screening of novel isothiocyanates.
General Signaling Pathway for Isothiocyanate-Induced Apoptosis

Many isothiocyanates exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

G Isothiocyanate-Induced Apoptosis Pathway ITC Isothiocyanate Derivative Cell Cancer Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Internalization Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A simplified diagram of a common apoptosis pathway induced by isothiocyanates.

Conclusion

While the specific biological activity profile of novel this compound derivatives requires dedicated experimental investigation, the existing literature on related isothiocyanates provides a strong foundation for such research. By employing standardized screening protocols and comparing results to established compounds, researchers can effectively evaluate the therapeutic potential of this promising chemical scaffold. The structure-activity relationships suggested by the broader class of arylalkyl isothiocyanates indicate that modifications to the phenyl ring and any alkyl linkers can significantly influence biological potency.[6][9] Future studies are encouraged to explore these relationships for the this compound series.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Chloro-6-Methylphenyl Isothiocyanate, a compound used in chemical synthesis and research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), this document synthesizes safety protocols from related isothiocyanate compounds to establish best practices for handling, storage, and disposal. Researchers, scientists, and drug development professionals should use this information as a baseline for safe laboratory operations, always in conjunction with their institution's specific safety guidelines.

Chemical Profile: this compound is a yellow to brown liquid with a pungent odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] Like many isothiocyanates, it is reactive and may have irritant effects, necessitating careful handling.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE based on the safety data for analogous isothiocyanate compounds.

Protection Type Specifications Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[2]Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat and closed-toe shoes are mandatory.[2] Consider flame-retardant and antistatic protective clothing.Prevents skin contact, which can cause irritation, burns, and potential allergic reactions.[2][5]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., organic vapor cartridge) is required when working outside of a fume hood or when vapors or aerosols are generated.[2][6]Protects against the inhalation of toxic vapors that can cause respiratory irritation.[3][4]

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound.

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Ground and bond containers during transfer to prevent static discharge.[9]

  • Do not eat, drink, or smoke in the handling area.[7]

First-Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[10]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10]

Spill Response:

  • Evacuate the area and eliminate all ignition sources.[9]

  • Wear appropriate PPE, including respiratory protection.[9]

  • Absorb the spill with an inert, non-combustible material like sand or vermiculite.[9]

  • Collect the absorbed material into a suitable, labeled container for disposal.[9]

  • Ventilate the area and wash the spill site after the material pickup is complete.[9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

  • Do not flush into surface water or sanitary sewer systems.[7]

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe handling 3. Chemical Handling (in Fume Hood) ppe->handling post_handling 4. Post-Handling handling->post_handling decon 5. Decontamination post_handling->decon disposal 6. Waste Disposal decon->disposal

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-Methylphenyl Isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-Methylphenyl Isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.